molecular formula C11H18BNO3 B1302064 3,5-Dimethylisoxazole-4-boronic acid pinacol ester CAS No. 832114-00-8

3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Cat. No.: B1302064
CAS No.: 832114-00-8
M. Wt: 223.08 g/mol
InChI Key: CVLHETBAROWASE-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C11H18BNO3 and its molecular weight is 223.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHETBAROWASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374433
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Molecular Weight

223.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-00-8
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832114-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER
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Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 832114-00-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in the development of targeted therapeutics, including the visualization of relevant biological pathways.

Core Chemical and Physical Data

This compound is a stable, crystalline solid widely utilized in palladium-catalyzed cross-coupling reactions.[1][2] Its physical and chemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 832114-00-8[1][2]
Molecular Formula C₁₁H₁₈BNO₃[1][2][3]
Molecular Weight 223.08 g/mol [1][2][3]
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 95-99 °C[1]
Purity ≥97%[1]
Synonyms 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole[1][2]
Storage Room Temperature, keep in a dark and dry placeChemScene

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of this compound

Reaction Scheme:

G A 3,5-Dimethyl-4-iodoisoxazole C Pd(dppf)Cl₂ (catalyst) KOAc (base) Dioxane, 80 °C A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D This compound C->D

Fig. 1: Miyaura Borylation for Synthesis.

Materials:

  • 3,5-Dimethyl-4-iodoisoxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethyl-4-iodoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

This boronic ester is a versatile reagent for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. A general protocol for a Suzuki-Miyaura coupling with an aryl bromide is detailed below.

Reaction Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A This compound E Combine Reactants in Flask A->E B Aryl Bromide B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., Dioxane/Water) D->E F Degas Mixture E->F G Add Palladium Catalyst (e.g., Pd(PPh₃)₄) F->G H Heat Reaction Mixture (e.g., 90 °C) G->H I Cool to Room Temperature H->I J Aqueous Work-up I->J K Extraction with Organic Solvent J->K L Dry and Concentrate K->L M Column Chromatography L->M N Final Product: 4-Aryl-3,5-dimethylisoxazole M->N

Fig. 2: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.1 eq), the aryl bromide (1.0 eq), and the base (2.0 eq).

  • Add the dioxane/water solvent mixture.

  • Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Application in Drug Discovery: Inhibition of BET Bromodomains

This compound is a crucial intermediate in the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic "readers" that play a critical role in transcriptional regulation.

The 3,5-dimethylisoxazole moiety serves as a bioisostere for acetylated lysine, enabling competitive binding to the active site of bromodomains. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like c-Myc.

Signaling Pathway of BET Bromodomain Inhibition

The following diagram illustrates the mechanism of action of a generic BET inhibitor synthesized using the title compound.

G cluster_nucleus Cell Nucleus cluster_inhibition Inhibition Pathway Histone Acetylated Histones BET BET Proteins (e.g., BRD4) Histone->BET binds to PolII RNA Polymerase II BET->PolII recruits Inhibition Inhibition Oncogene Oncogenes (e.g., c-Myc) PolII->Oncogene transcribes NoTranscription Transcription Repressed PolII->NoTranscription Transcription Transcription Oncogene->Transcription CellCycle Cell Cycle Progression & Proliferation Transcription->CellCycle BET_Inhibitor BET Inhibitor (containing 3,5-dimethylisoxazole) BET_Inhibitor->BET competitively binds to Inhibition->PolII recruitment blocked Apoptosis Apoptosis NoTranscription->Apoptosis

Fig. 3: Mechanism of BET Bromodomain Inhibition.

This pathway highlights how BET inhibitors, synthesized using building blocks like this compound, can effectively suppress cancer cell proliferation by downregulating the expression of critical oncogenes. This makes the title compound a valuable tool for researchers and professionals in the field of oncology drug development.

References

A Comprehensive Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and analytical methodologies related to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of bromodomain inhibitors.[1]

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[2] Its key identifiers and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈BNO₃[3][4]
Molecular Weight 223.08 g/mol [3][4]
CAS Number 832114-00-8[3][4]
Appearance White crystalline solid[2]
Melting Point 95-101 °C[2][3]
Boiling Point (Predicted) 324.7 ± 42.0 °C
Density (Predicted) 1.05 ± 0.1 g/cm³
Form Solid[3]

Synthesis and Experimental Workflow

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction. A typical synthetic route involves the reaction of 4-iodo-3,5-dimethoxyisoxazole with 4,4,5,5-tetramethyl-1,3-dioxaborolane (pinacolborane).[2]

Below is a logical workflow diagram illustrating the key steps in the synthesis and purification of this compound.

G Synthesis Workflow of this compound A Reactants: - 4-iodo-3,5-dimethoxyisoxazole - 4,4,5,5-tetramethyl-1,3-dioxaborolane - Triethylamine (TEA) - Pd(PPh3)2Cl2 (catalyst) B Reaction Conditions: - Solvent: Diethyl ether - Reflux for 3 hours A->B Mixing and Heating C Solvent Removal: - Vacuum evaporation B->C Reaction Completion D Work-up: - Addition of ethyl ether - Filtration through silica gel C->D Crude Product E Washing: - Wash with water - Wash with brine D->E Filtered Solution F Drying: - Dry over MgSO4 E->F Washed Organic Layer G Final Purification: - Evaporation of solvent - Column chromatography (10% Et2O in hexane) F->G Dried Solution H Product: This compound (White crystalline solid) G->H Purified Product

Caption: A flowchart illustrating the synthesis and purification process for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[2]

  • Reaction Setup: To a solution of 4-iodo-3,5-dimethoxyisoxazole (16 mmol) in diethyl ether (30 ml), add triethylamine (48 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.8 mmol, 5 mol%), and 4,4,5,5-tetramethyl-1,3-dioxaborolane (24 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 3 hours.

  • Work-up and Purification:

    • Following the reflux period, the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl ether (50 ml) and filtered through a pad of silica gel.

    • The filtrate is washed sequentially with water (20 ml) and brine (20 ml).

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel using a 10% diethyl ether in hexane eluent to yield the final product as a white crystalline solid.

Characterization Protocols

The following are generalized protocols for determining the physical properties of solid organic compounds, applicable to this compound.

1. Melting Point Determination (Capillary Method)

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film)

  • Apparatus: FT-IR spectrometer, salt plates (e.g., KBr).

  • Procedure:

    • A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]

    • A drop of this solution is placed onto a salt plate.[5]

    • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[5]

    • The salt plate is placed in the sample holder of the FT-IR spectrometer.

    • The infrared spectrum is recorded.

3. Density Determination (Gas Pycnometry)

  • Apparatus: Gas pycnometer.

  • Procedure:

    • A known mass of the solid sample is weighed and placed into the sample chamber of the gas pycnometer.

    • The chamber is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.

    • The gas is then expanded into the sample chamber, and the resulting pressure is measured.

    • Based on the pressure change and the known volumes, the volume of the solid sample is calculated, excluding any pore volume.

    • The density is then calculated as the mass of the sample divided by its determined volume.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of drug discovery. It is frequently employed in Suzuki cross-coupling reactions to introduce the 3,5-dimethylisoxazole moiety into a target molecule.[2] A significant application is in the development of bromodomain inhibitors, which are a class of therapeutic agents being investigated for the treatment of cancer and inflammatory diseases.[1]

The diagram below illustrates a generalized logical relationship in a drug discovery context where this compound might be utilized.

G Role in Bromodomain Inhibitor Synthesis A This compound C Suzuki Coupling Reaction (Pd-catalyzed) A->C B Aryl Halide Scaffold B->C D Coupled Intermediate C->D Forms C-C bond E Further Synthetic Modifications D->E Functionalization F Final Bromodomain Inhibitor E->F Final Product G Biological Screening (e.g., against BET family proteins) F->G Testing Efficacy

Caption: Logical flow from a key intermediate to a potential therapeutic agent and its subsequent evaluation.

References

Synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. This versatile reagent is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3,5-dimethylisoxazole moiety into complex organic molecules. This document outlines a detailed experimental protocol for its preparation, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The most commonly documented method for the synthesis of this compound proceeds via a Miyaura borylation reaction. This approach involves the palladium-catalyzed coupling of a halogenated precursor, 4-iodo-3,5-dimethylisoxazole, with a boron source, bis(pinacolato)diboron. While direct C-H borylation of 3,5-dimethylisoxazole represents a more atom-economical and direct strategy, specific, reproducible protocols for this particular substrate are not yet widely established in the scientific literature.

The established pathway, however, offers a reliable and scalable method for producing the desired boronic acid pinacol ester. The subsequent sections of this guide will detail the experimental protocol for this synthesis and highlight the role of the product in further chemical transformations.

Tabulated Quantitative Data

For clarity and ease of comparison, the quantitative data for the synthesis of this compound is summarized in the following tables.

Table 1: Reactant and Reagent Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Iodo-3,5-dimethylisoxazoleC₅H₆INO223.013.56161.0
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.94---
PinacolboraneC₆H₁₃BO₂127.984.06 mL241.5
Triethylamine (TEA)C₆H₁₅N101.196.68 mL483.0
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.560.80.05
Diethyl etherC₄H₁₀O74.1230 mL--

Table 2: Reaction Conditions and Product Characteristics

ParameterValue
Reaction TemperatureReflux
Reaction Time3 hours
Product Yield66% (2.35 g)
AppearanceWhite crystalline solid
Melting Point99-101 °C

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Pinacolborane

  • Triethylamine (TEA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a solution of 4-iodo-3,5-dimethylisoxazole (3.56 g, 16 mmol) in diethyl ether (30 ml), add triethylamine (6.68 ml, 48 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.56 g, 0.8 mmol, 5 mol%).

  • To this mixture, add pinacolborane (4.06 ml, 24 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add ethyl ether (50 ml) to the residue and filter the mixture through a pad of silica gel.

  • Reduce the volume of the filtrate by half and wash sequentially with water (20 ml) and brine (20 ml).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness.

  • Purify the crude product by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.

  • This affords this compound as a white crystalline solid (2.35 g, 66% yield).

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation described in the experimental protocol.

Synthesis_of_3_5_Dimethylisoxazole_4_boronic_acid_pinacol_ester cluster_conditions Reaction Conditions reactant1 4-Iodo-3,5-dimethylisoxazole product 3,5-Dimethylisoxazole-4-boronic acid pinacol ester reactant1->product reactant2 Pinacolborane reactant2->product catalyst Pd(PPh₃)₂Cl₂ base Triethylamine (TEA) solvent Diethyl ether, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key intermediate for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoxazole ring and various aryl or heteroaryl halides or triflates. This versatility makes it an invaluable tool for the construction of novel chemical entities with potential applications in drug discovery and materials science. The isoxazole moiety is a common pharmacophore, and its incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule.

Spectroscopic and Spectrometric Characterization of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. This document details predicted and available spectral data, outlines detailed experimental protocols for spectroscopic and spectrometric analysis, and presents a logical workflow for the characterization of this compound.

Core Spectral Data

While comprehensive, experimentally-derived spectral data for this compound is not widely available in public databases, this section presents predicted data and references to available spectra.

Mass Spectrometry (MS)

Predicted mass spectrometry data provides valuable information regarding the molecular weight and potential fragmentation patterns of the title compound. The monoisotopic mass is calculated to be 223.13797 Da.[1][2]

Table 1: Predicted Mass Spectrometry Data [2]

Adduct IonPredicted m/z
[M+H]⁺224.14525
[M+Na]⁺246.12719
[M-H]⁻222.13069
[M+NH₄]⁺241.17179
[M+K]⁺262.10113
[M+H-H₂O]⁺206.13523
[M]⁺223.13742
[M]⁻223.13852

Note: This data is computationally predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available on ChemicalBook, though detailed chemical shifts and coupling constants are not provided in publicly accessible formats.[3] For similar boronic acid pinacol esters, the proton signals of the pinacol methyl groups typically appear as a sharp singlet in the region of δ 1.2-1.4 ppm. The methyl groups on the isoxazole ring would be expected to appear as distinct singlets.

Infrared (IR) Spectroscopy

FTIR spectra for this compound are available on PubChem, acquired using the KBr pellet technique.[1] While a detailed peak list is not provided, characteristic vibrational bands for this molecule would include:

  • C-H stretching from the methyl groups.

  • C=N and C=C stretching from the isoxazole ring.

  • B-O stretching from the boronic ester group.

  • C-O stretching from the pinacol ester.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may be critical, as boronic acids can sometimes form oligomers, leading to broad signals.[5] For boronic acid pinacol esters, CDCl₃ is often a suitable solvent.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, or more for dilute samples.

    • Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method): [7][8][9][10][11]

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopic grade potassium bromide (KBr) to remove any absorbed water.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix. The particle size should be minimized to reduce scattering of the infrared radiation.[9]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet to subtract any contributions from the KBr and atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Impact Ionization): [12][13][14]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane). The concentration should be in the range of 10-100 µg/mL.

    • Ensure the sample is free of non-volatile impurities.

  • GC-MS System Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).

      • Column: A capillary column suitable for the analysis of moderately polar organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature ramp designed to separate the analyte from any impurities (e.g., start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.[15]

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: A range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-400).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for esters and heterocyclic compounds can be considered.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic and Spectrometric Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 3,5-Dimethylisoxazole-4- boronic acid pinacol ester NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent FTIR FTIR Spectroscopy Sample->FTIR Prepare KBr pellet MS Mass Spectrometry (GC-MS) Sample->MS Dissolve in volatile solvent Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Chemical Shifts, Coupling Constants Functional_Groups Functional Group ID FTIR->Functional_Groups Vibrational Frequencies Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag m/z Values Final_Report Comprehensive Spectral Report Structure_Confirmation->Final_Report Functional_Groups->Final_Report Mol_Weight_Frag->Final_Report

Caption: A logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8). This versatile isoxazole derivative serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for medicinal chemists. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and common reactions, and illustrates its role in the drug discovery workflow, with a focus on its application in the synthesis of bromodomain inhibitors.[1][2]

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[3] It is characterized by the presence of a dimethylisoxazole core functionalized with a boronic acid pinacol ester group at the 4-position. This structure imparts favorable stability and reactivity for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 832114-00-8[4][5][6]
Molecular Formula C₁₁H₁₈BNO₃[4][5]
Molecular Weight 223.08 g/mol [4][5][6]
Appearance White crystalline solid[3]
Melting Point 99-101 °C[3]
Boiling Point 324.7 ± 42.0 °C (Predicted)N/A
Density 1.05 ± 0.1 g/cm³ (Predicted)N/A
Solubility Soluble in common organic solvents such as diethyl ether, ethyl acetate, and DMF.[3]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes its key spectral features.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃, 250MHz); δ 1.30 (s, 12H, 4 x CH₃), 2.33 (s, 3H, ArCH₃), 2.51 (s, 3H, ArCH₃)[3]
¹³C NMR (CDCl₃, 63MHz): δ 12.1, 13.2, 25.2, 83.7, 164.2, 178.3[3]
FTIR νmax(thin film)/cm⁻¹ 1594, 1401, 1073 (isoxazole)[3]

Reactivity and Stability

The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation compared to the free boronic acid. This allows for easier handling, purification, and storage. The compound is stable under standard laboratory conditions and can be stored at 4°C for extended periods.[5]

The primary reactivity of this compound is centered around the carbon-boron bond, which readily participates in palladium-catalyzed cross-coupling reactions. The isoxazole ring itself is a stable aromatic heterocycle.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of the title compound from 4-iodo-3,5-dimethylisoxazole.[3]

Diagram 1: Synthesis of this compound

G reagent1 4-Iodo-3,5-dimethylisoxazole workup Reflux, 3h -> Filtration through silica gel -> Aqueous wash -> Column chromatography reagent1->workup reagent2 Bis(pinacolato)diboron reagent2->workup catalyst Pd(PPh₃)₂Cl₂ catalyst->workup base Triethylamine (TEA) base->workup solvent Diethyl ether solvent->workup product This compound workup->product

Caption: Synthetic route to the target compound.

Methodology:

  • To a solution of 4-iodo-3,5-dimethylisoxazole (3.56 g, 16 mmol) in diethyl ether (30 ml), add triethylamine (TEA) (6.68 ml, 48 mmol), Pd(PPh₃)₂Cl₂ (0.56 g, 0.8 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (bis(pinacolato)diboron) (4.06 ml, 24 mmol).[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • After cooling, remove the solvent under reduced pressure.[3]

  • Add diethyl ether (50 ml) to the residue and filter the mixture through a pad of silica gel.[3]

  • Reduce the volume of the filtrate and wash successively with water (20 ml) and brine (20 ml).[3]

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.[3]

  • Purify the crude product by column chromatography (10% diethyl ether in hexane) to yield this compound as a white crystalline solid (yield: 2.35 g, 66%).[3]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. Below is a representative protocol.[3]

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

G boronic_ester This compound conditions Heat to 70°C under N₂ Stir for 24h boronic_ester->conditions aryl_halide Aryl Halide (e.g., 6-bromo-quinazolinone derivative) aryl_halide->conditions catalyst PdCl₂(dppf) catalyst->conditions base K₂CO₃ base->conditions solvent DMF/Methanol/Toluene solvent->conditions product Coupled Product conditions->product

Caption: A typical Suzuki-Miyaura coupling scheme.

Methodology:

  • In a reaction vessel, combine the aryl halide (e.g., 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one) (0.24 g, 0.52 mmol), this compound (0.23 g, 1.04 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.038 g, 0.052 mmol), and potassium carbonate (0.144 g, 1.04 mmol).[3]

  • Add a solvent mixture of N,N-dimethylformamide (1 ml), methanol (1 ml), and toluene (3 ml).[3]

  • Purge the vessel with nitrogen and heat the reaction mixture to 70°C.[3]

  • Stir the mixture for 24 hours under a nitrogen atmosphere.[3]

  • Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired coupled product.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the isoxazole moiety in bioactive molecules and the synthetic versatility of the boronic ester. It is notably used as an intermediate in the synthesis of bromodomain inhibitors.[1][2] Bromodomains are protein domains that recognize acetylated lysine residues and are considered important targets in oncology and inflammatory diseases.

Diagram 3: Role in Drug Discovery Workflow

G cluster_0 Synthesis Phase cluster_1 Screening & Development building_block 3,5-Dimethylisoxazole- 4-boronic acid pinacol ester library_synthesis Combinatorial Synthesis (e.g., Suzuki Coupling) building_block->library_synthesis compound_library Diverse Compound Library library_synthesis->compound_library screening High-Throughput Screening (e.g., against Bromodomains) compound_library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow from building block to drug candidate.

The use of this specific building block allows for the systematic exploration of the chemical space around a particular scaffold, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a stable, versatile, and highly valuable reagent for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity in cross-coupling reactions make it an ideal building block for the construction of complex molecular architectures. Its role in the synthesis of bromodomain inhibitors highlights its importance in modern drug discovery programs. The detailed protocols provided in this guide offer a practical resource for researchers utilizing this compound in their synthetic endeavors.

References

The Genesis and Synthetic Evolution of Isoxazole Boronic Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole boronic esters have emerged as pivotal intermediates in modern synthetic and medicinal chemistry. Their utility, primarily as versatile coupling partners in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures, significantly impacting drug discovery programs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for preparing isoxazole boronic esters. It includes a compilation of quantitative data, detailed experimental protocols for key synthetic routes, and visualizations of the synthetic workflows to facilitate a comprehensive understanding for researchers in the field.

Discovery and History

The isoxazole ring system itself has a long history, with its first synthesis reported by Claisen in 1903. However, the journey of isoxazole boronic esters is much more recent and is intrinsically linked to the development of modern cross-coupling chemistry. While it is challenging to pinpoint a single "discovery" publication for the simplest isoxazole boronic acid or its esters, their emergence in the scientific literature coincides with the increasing prominence of the Suzuki-Miyaura coupling reaction as a powerful tool for C-C bond formation.

A seminal contribution to the systematic synthesis of a variety of isoxazole boronic esters was published in 2005 by Wallace and coworkers. They detailed a [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates, which provided a direct and regiocontrolled route to this class of compounds. This work established a foundational methodology for accessing diverse isoxazole boronic esters.

Subsequent research has expanded the synthetic arsenal. In 2016, Ghaffari and coworkers introduced an "oxyboration" method for the synthesis of borylated isoxazoles.[1][2] Additionally, the well-established Miyaura borylation of halo-isoxazoles has been utilized as a reliable method for their preparation.[3][4] These key methodologies have solidified the importance of isoxazole boronic esters as readily accessible building blocks for the synthesis of functionalized isoxazole-containing molecules.

Synthetic Methodologies

There are three primary strategies for the synthesis of isoxazole boronic esters:

  • [3+2] Cycloaddition of Nitrile Oxides and Alkynylboronates: This convergent approach allows for the construction of the isoxazole ring with simultaneous incorporation of the boronic ester functionality.

  • Miyaura Borylation of Halo-isoxazoles: A classic cross-coupling reaction where a pre-formed halo-isoxazole is coupled with a diboron reagent in the presence of a palladium catalyst.

  • Oxyboration: A newer method that involves the B-O σ-bond addition to C-C π bonds.[1][2]

[3+2] Cycloaddition of Nitrile Oxides and Alkynylboronates

This method, extensively investigated by Wallace and coworkers, provides excellent regiocontrol for the synthesis of 3,4,5-trisubstituted isoxazoles with the boronic ester at the C-4 position.[3]

Experimental Workflow for [3+2] Cycloaddition

[3+2] Cycloaddition Workflow NitrileOxide Nitrile Oxide (in situ generation) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkynylboronate Alkynylboronate Alkynylboronate->Cycloaddition SolventBase Solvent/Base (e.g., DME, KCHO3) SolventBase->Cycloaddition IsoxazoleBoronicEster Isoxazole Boronic Ester Cycloaddition->IsoxazoleBoronicEster Miyaura Borylation Workflow HaloIsoxazole Halo-isoxazole (e.g., 4-iodoisoxazole) Borylation Miyaura Borylation HaloIsoxazole->Borylation DiboronReagent Diboron Reagent (e.g., B2pin2) DiboronReagent->Borylation Catalyst Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) Catalyst->Borylation Base Base (e.g., KOAc) Base->Borylation Solvent Solvent (e.g., Dioxane) Solvent->Borylation IsoxazoleBoronicEster Isoxazole Boronic Ester Borylation->IsoxazoleBoronicEster Application in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions IsoxazoleBoronicEster Isoxazole Boronic Ester CouplingReaction Suzuki-Miyaura Coupling IsoxazoleBoronicEster->CouplingReaction OrganicHalide Organic Halide (R-X) OrganicHalide->CouplingReaction PdCatalyst Palladium Catalyst PdCatalyst->CouplingReaction Base Base Base->CouplingReaction CoupledProduct Substituted Isoxazole CouplingReaction->CoupledProduct

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8), a key building block in the synthesis of various pharmaceutical compounds, notably bromodomain inhibitors. This document outlines the material's properties, hazards, handling procedures, and emergency protocols, and includes detailed experimental procedures for its use and synthesis.

Chemical and Physical Properties

This compound is a white to pale brown solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₁₈BNO₃[2]
Molecular Weight 223.08 g/mol [2][3]
CAS Number 832114-00-8[3][4]
Appearance White to pale brown solid[1][5]
Melting Point 95-99 °C[3][5]
Boiling Point 324.7 ± 42.0 °C (Predicted)[5]
Density 1.05 ± 0.1 g/cm³ (Predicted)[5]
Solubility No data available[1]
Storage Temperature Room temperature, keep in a dark, dry, and sealed container. Some suppliers recommend 4°C.[5][6]

Safety and Hazard Information

This compound is classified as harmful and an irritant. It is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[4][7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[2][4]
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fumes.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of water.[2][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[2][4]
P337+P313If eye irritation persists: Get medical advice/attention.[2][4]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[4]

Experimental Protocols

General Handling and Storage

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is light-sensitive and should be stored under an inert atmosphere (e.g., argon) for long-term stability.[4]

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[1] Avoid inhalation of dust and contact with skin, eyes, and clothing.[4] Prevent the buildup of electrostatic charge.[1] Do not eat, drink, or smoke when handling this product.[4] Always wash hands thoroughly with soap and water after handling.[4]

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the title compound.

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-3,5-dimethylisoxazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of a BRD4 Inhibitor

This protocol describes the use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a BRD4 inhibitor.[5]

Materials:

  • 6-Bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Toluene

Procedure:

  • In a reaction vessel, combine 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one (1 equivalent), this compound (2 equivalents), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add a solvent mixture of N,N-dimethylformamide, methanol, and toluene (e.g., 1:1:3 ratio).

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain the desired product.

Biological Context and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of bromodomain and extra-terminal domain (BET) protein inhibitors.[4][7] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating gene transcription.[2][3] Inhibition of these proteins has shown therapeutic potential in cancer and inflammatory diseases.[2][3]

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[3] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as c-MYC.[5] The anti-inflammatory and anti-cancer effects of BET inhibitors are also mediated in part through the suppression of the NF-κB and STAT signaling pathways.[3][7]

BET_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Inflammatory Signals Receptor Receptors (e.g., TNFR, IL-R) Cytokine->Receptor IKK IKK Complex Receptor->IKK Activates JAK JAK Receptor->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT STAT->STAT_p Dimerizes & Translocates Gene Target Genes (e.g., c-MYC, BCL2A1) NFκB_n->Gene Promotes Transcription STAT_p->Gene Promotes Transcription BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to pTEFb P-TEFb BRD4->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates (Elongation) RNAPII->Gene Transcription BET_Inhibitor BET Inhibitor (Synthesized from 3,5-Dimethylisoxazole-4- boronic acid pinacol ester) BET_Inhibitor->BRD4 Inhibits Binding

Caption: Signaling pathways affected by BET inhibitors synthesized using this compound.

First Aid Measures

ExposureProcedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: May emit corrosive fumes and toxic gases (carbon oxides, nitrogen oxides, boron oxides) upon combustion.[1][4]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment.[1][4]

  • Environmental Precautions: Should not be released into the environment.

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4] After picking up, wash the area with soap and water.

Logical Workflow for Safe Handling

Safe_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response Assess_Risks 1. Assess Risks (Review SDS) PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Risks->PPE Prepare_Workspace 3. Prepare Workspace (Fume Hood, Spill Kit Ready) PPE->Prepare_Workspace Weigh_Transfer 4. Weigh and Transfer (Avoid Dust Generation) Prepare_Workspace->Weigh_Transfer Reaction_Setup 5. Reaction Setup (Inert Atmosphere if Necessary) Weigh_Transfer->Reaction_Setup Decontaminate 6. Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate Waste_Disposal 7. Dispose of Waste (Follow Regulations) Decontaminate->Waste_Disposal Remove_PPE 8. Remove PPE and Wash Hands Waste_Disposal->Remove_PPE Spill Spill Spill_Response Contain and Clean Up Spill Spill->Spill_Response Exposure Personal Exposure First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid

Caption: A logical workflow for the safe handling of this compound.

References

A Technical Guide to the Solubility of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document aggregates information on the solubility of structurally similar compounds and outlines a comprehensive, standardized protocol for its empirical determination.

Introduction to this compound

This compound is a heterocyclic compound frequently utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in medicinal chemistry is significant for the synthesis of complex organic molecules. The physical properties of this compound, such as its solid form and melting point of approximately 95-99 °C, are well-documented.[1][2] Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Predicted Solubility Profile

Boronic acid pinacol esters generally exhibit enhanced solubility in a range of organic solvents compared to their corresponding free boronic acids.[3][4] This increased solubility is attributed to the presence of the lipophilic pinacol group, which reduces the polarity of the molecule. Studies on analogous compounds, such as phenylboronic acid pinacol ester, have shown high solubility in chlorinated solvents like chloroform and good solubility in ketones, ethers, and hydrocarbons.[4][5] Another example, (dimethylphenylsilyl)boronic acid pinacol ester, is reported to be well-soluble in all common organic solvents.[6]

Based on these general trends and the structure of this compound, a predicted qualitative solubility profile in common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF)HighGood solvation of the ester and isoxazole moieties.
AcetoneHighSimilar to THF, the polar aprotic nature should effectively dissolve the compound. Phenylboronic acid pinacol ester shows good solubility in acetone.[3][4]
Acetonitrile (ACN)Moderate to HighA common solvent in chromatography, it is expected to be a good solvent for this compound.
Dimethylformamide (DMF)HighA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, its high polarity should lead to good solubility.
Chlorinated Dichloromethane (DCM)HighChlorinated solvents are generally excellent for boronic esters. Phenylboronic acid pinacol ester exhibits its highest solubility in chloroform.[4]
ChloroformHighSimilar to DCM, expected to be an excellent solvent.
Ethers Diethyl etherModerateExpected to be a reasonably good solvent, though potentially less effective than more polar ethers like THF. Phenylboronic acid pinacol ester is soluble in dipropyl ether.[4]
Esters Ethyl acetate (EtOAc)HighA moderately polar solvent that is generally effective for a wide range of organic compounds.
Alcohols Methanol (MeOH)ModerateThe polar, protic nature may lead to some solubility, but the potential for transesterification under certain conditions should be considered.
Ethanol (EtOH)ModerateSimilar to methanol.
Hydrocarbons HexaneLowThe non-polar nature of hexane is unlikely to effectively solvate the polar isoxazole and boronic ester groups. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[4][5]
TolueneModerateThe aromatic nature may provide better interaction compared to aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Perform a precise serial dilution of the filtered solution with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep_solid Weigh Excess Solid prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial equil_shake Shake at Constant Temp (24-48h) prep_vial->equil_shake sep_settle Settle equil_shake->sep_settle sep_centrifuge Centrifuge sep_settle->sep_centrifuge sample_supernatant Withdraw Supernatant sep_centrifuge->sample_supernatant sample_filter Filter (0.22 µm) sample_supernatant->sample_filter sample_dilute Dilute sample_filter->sample_dilute sample_hplc HPLC Analysis sample_dilute->sample_hplc calc_curve Use Calibration Curve sample_hplc->calc_curve calc_sol Calculate Solubility calc_curve->calc_sol

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a key building block in modern medicinal chemistry, particularly valued for its role in synthesizing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[1] The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method, is frequently employed to incorporate the 3,5-dimethylisoxazole moiety into various molecular scaffolds.[2] This functional group often serves as an acetyl-lysine mimetic, crucial for binding to the active sites of bromodomains.[3] These application notes provide detailed protocols and data for the use of this compound in Suzuki coupling reactions for the development of potent and selective BET inhibitors.

Data Presentation

The following table summarizes the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The data is compiled from a representative study focused on reaction optimization, highlighting the versatility of this building block.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001285
24-BromoanisolePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane110892
32-ChloropyridinePd(OAc)₂ (2.5)RuPhos (5)K₂CO₃THF/H₂O (5:1)801678
41-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃DMF90688
55-Bromo-2-methoxypyrimidinePd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O (3:1)1001081

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Degassed Water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous organic solvent and degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 6-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for AlphaScreen Assay for BRD4 Inhibition

This protocol describes a bead-based proximity assay to determine the inhibitory activity of synthesized compounds against the BRD4 bromodomain.[1][4]

Materials:

  • GST-tagged BRD4 protein

  • Biotinylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (in DMSO)

  • 384-well microplate

  • AlphaScreen-capable microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the assay buffer, GST-tagged BRD4 protein, and the test compound dilutions.

  • Add the biotinylated histone H4 peptide to initiate the binding reaction.

  • Incubate the plate at room temperature for 30 minutes.

  • In a separate tube, mix the Streptavidin-coated Donor beads and anti-GST Acceptor beads in the assay buffer. Add this mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable microplate reader.

  • Calculate IC₅₀ values from the resulting dose-response curves.

Mandatory Visualizations

BET_Signaling_Pathway BET Bromodomain Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs BRD4 BRD4 Ac_Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Initiates cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA NFkB_mRNA NF-κB target mRNA Transcription->NFkB_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation NFkB_Protein NF-κB Target Proteins NFkB_mRNA->NFkB_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Inflammation Inflammation NFkB_Protein->Inflammation Inhibitor 3,5-Dimethylisoxazole based Inhibitor Inhibitor->BRD4 Inhibits Binding

Caption: BET bromodomain signaling pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for BET Inhibitor Development Start Start Synthesis Synthesis via Suzuki Coupling Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (AlphaScreen) Characterization->Biochemical_Assay Cell_Assay Cell-Based Assay (MV4-11, HL-60) Biochemical_Assay->Cell_Assay Active Compounds Downstream_Analysis Downstream Analysis (Western Blot for c-Myc) Cell_Assay->Downstream_Analysis End Lead Optimization Downstream_Analysis->End

Caption: Workflow for synthesis and evaluation of BET inhibitors.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its primary significance lies in the ability of the 3,5-dimethylisoxazole moiety to serve as a bioisostere for acetylated lysine[1][2][3]. This mimicry allows for the design of small molecules that can competitively inhibit protein-protein interactions involving acetylated lysine residues, a key mechanism in epigenetic regulation. This document provides detailed application notes on its use in the development of Bromodomain and Extra-Terminal (BET) inhibitors, including quantitative data for representative compounds and detailed experimental protocols.

Application Notes: Development of BET Bromodomain Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[4][5][6]. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc[6].

Mechanism of Action:

The 3,5-dimethylisoxazole core of inhibitors synthesized from this boronic ester acts as an effective mimic of the acetyl-lysine (KAc) side chain[1][2][7]. It occupies the KAc-binding pocket within the bromodomain, preventing the native interaction with acetylated histones. This disruption of the BET-histone interaction leads to the suppression of oncogene transcription, which in turn can induce cell cycle arrest and apoptosis in cancer cells[6][7]. Consequently, inhibitors incorporating this scaffold have shown significant anti-proliferative effects in various cancer cell lines, particularly hematopoietic malignancies like acute myeloid leukemia (AML)[3][6].

BET_Inhibition_Pathway Inhibitor Inhibitor

Caption: Mechanism of BET bromodomain inhibition.

Quantitative Data

The following table summarizes the in vitro activity of representative BET inhibitors synthesized using this compound. The data highlights the potency of these compounds against different bromodomains.

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 8 BRD4(1)160MV4;11 (AML)0.794[3]
Compound 9 BRD4(1)120MV4;11 (AML)0.616[3]
Compound 11h BRD4(1)27.0HL-600.120[6]
BRD4(2)180MV4-110.09[6]

Experimental Protocols

The key reaction for incorporating the 3,5-dimethylisoxazole moiety is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the isoxazole ring and an aryl or heteroaryl halide.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the coupling of this compound with a substituted aryl bromide, a common step in the synthesis of BET inhibitors[4].

Materials:

  • Aryl bromide (e.g., 6-bromoisatin derivative) (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (typically a 4:1 or 5:1 ratio of Dioxane:Water)

  • Nitrogen or Argon source

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cesium Carbonate, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).

  • Degassing: Sparge the resulting mixture with the inert gas for another 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents Aryl_Br Aryl Bromide Setup 1. Combine Reactants and Base in Flask Aryl_Br->Setup Boronic_Ester 3,5-Dimethylisoxazole-4- boronic acid pinacol ester Boronic_Ester->Setup Catalyst Pd(dppf)Cl₂ Add_Catalyst 4. Add Pd Catalyst Catalyst->Add_Catalyst Base Base (e.g., Cs₂CO₃) Base->Setup Solvent Dioxane/Water Degas 3. Add Solvents and Degas Solvent->Degas Inert 2. Purge with Inert Gas (Ar/N₂) Setup->Inert Inert->Degas Degas->Add_Catalyst Heat 5. Heat to 90-100 °C (12-24h) Add_Catalyst->Heat Workup 6. Aqueous Work-up (EtOAc/Water) Heat->Workup Purify 7. Column Chromatography Workup->Purify Product Purified Biaryl Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a valuable reagent in medicinal chemistry and materials science for the synthesis of complex organic molecules. Its isoxazole core is a common motif in many biologically active compounds. This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl halides, a robust and widely used method for the formation of carbon-carbon bonds.[1] The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[2]

The protocol detailed below is a representative example based on established methodologies for challenging heteroaryl couplings, providing a solid starting point for researchers.[3] Optimization of reaction parameters may be necessary for different substrates to achieve optimal yields.

Materials and Reagents

ReagentSupplierCAS NumberNotes
This compoundSigma-Aldrich832114-00-8Store in a cool, dry place.
Aryl Halide (e.g., 3-Bromoquinoline)VariousVariesSubstrate scope can be broad.[4]
Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(dppf))VariousVariesChoice of catalyst and ligand is crucial for reaction efficiency.[3]
Ligand (e.g., SPhos, XPhos)VariousVariesBulky, electron-rich phosphine ligands are often effective.[3]
Base (e.g., K2CO3, Cs2CO3, K3PO4)VariousVariesBase selection can significantly impact reaction outcome.[5]
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)VariousVariesEnsure solvent is dry and degassed.
Deionized WaterIn-houseN/AFor aqueous workup.
Saturated Sodium Bicarbonate SolutionIn-houseN/AFor aqueous workup.
BrineIn-houseN/AFor aqueous workup.
Anhydrous Magnesium Sulfate or Sodium SulfateVariousVariesFor drying the organic layer.
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)VariousVariesFor purification of the final product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

1. Reaction Setup:

  • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

2. Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature may vary depending on the substrates and catalyst system.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

4. Characterization:

  • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reaction Parameters and Expected Results

The following table summarizes typical reaction parameters that can be optimized for the Suzuki-Miyaura coupling of this compound. The choice of parameters can significantly influence the reaction yield.

ParameterTypical Range/OptionsNotes
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity generally follows the order I > Br > OTf > Cl.[1]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄The choice of palladium precatalyst can be critical, especially for challenging couplings.[3]
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃, dppfElectron-rich and bulky monophosphine ligands often improve reaction efficiency with heteroaryl substrates.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, CsFThe strength and nature of the base can influence the rate of transmetalation and suppress side reactions. An aqueous solution of the base is often used.[6]
Solvent 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/WaterA mixture of an organic solvent and water is common. The solvent should be degassed to prevent catalyst deactivation.
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive aryl chlorides. Microwave irradiation can also be employed to accelerate the reaction.[6]
Yield 40-95%Yields are highly dependent on the specific substrates and optimized reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Boronic Ester - Aryl Halide - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere (Ar/N2) heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup (EtOAc/Water) monitoring->extraction Reaction Complete drying Dry Organic Layer (Na2SO4) extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition->pd2_complex R1-X transmetalation Transmetalation pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetalation->pd2_r1r2 R2-B(OR)2 Base pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R1-R2 pd2_r1r2->product reductive_elimination->pd0 aryl_halide R1-X boronic_ester R2-B(OR)2 base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality solvent/reagents; Inappropriate base or temperature.Use a fresh batch of catalyst and ligand; Ensure proper degassing of solvent and inert atmosphere setup; Use anhydrous solvent; Screen different bases and temperatures.
Protodeborylation of Boronic Ester Presence of water; Inappropriate base; Prolonged reaction time at high temperature.Use anhydrous conditions; Switch to a milder base (e.g., K₂CO₃); Monitor the reaction closely and stop it once the starting material is consumed.[7]
Formation of Side Products Homocoupling of the aryl halide or boronic ester; Catalyst decomposition.Lower the catalyst loading; Use a more effective ligand to promote cross-coupling over side reactions.
Difficulty in Purification Close polarity of product and starting materials/byproducts.Optimize the reaction to go to full conversion; Try a different mobile phase for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC.

References

3,5-Dimethylisoxazole-4-boronic acid pinacol ester as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a versatile heterocyclic building block extensively utilized in modern organic synthesis. Its unique structural features, combining a reactive boronic ester moiety with a stable isoxazole core, make it a valuable reagent for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of biologically active compounds, particularly bromodomain inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number 832114-00-8[1]
Molecular Formula C₁₁H₁₈BNO₃[1]
Molecular Weight 223.08 g/mol [1]
Appearance Solid[1]
Melting Point 95-99 °C[1]
Synonyms 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole[1]

Applications in Organic Synthesis

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the isoxazole ring and various aryl or heteroaryl partners, providing a straightforward route to highly functionalized molecules.

A significant area of application is in medicinal chemistry, where the 3,5-dimethylisoxazole motif is recognized as a bioisostere for an acetylated lysine residue. This mimicry has led to its incorporation into potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are promising targets for cancer therapy.[2]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl and biheteroaryl compounds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) proceeds in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Reaction cluster_reagents Reactants cluster_conditions Conditions cluster_product Product reagent1 This compound product 3,5-Dimethyl-4-arylisoxazole reagent1->product Suzuki-Miyaura Coupling reagent2 Aryl/Heteroaryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst Base Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of a BET Bromodomain Inhibitor Precursor

This protocol details the Suzuki-Miyaura cross-coupling of this compound with a substituted 6-bromoisatin derivative, a key step in the synthesis of potent BET inhibitors.[3]

Reaction Scheme:

BET_Inhibitor_Synthesis isatin Substituted 6-Bromoisatin intermediate Coupled Isatin Intermediate isatin->intermediate Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C boronic_ester This compound boronic_ester->intermediate

Caption: Synthesis of a BET inhibitor precursor via Suzuki-Miyaura coupling.

Materials:

ReagentM.W.Amount (mmol)Equivalents
Substituted 6-Bromoisatin-1.01.0
This compound223.081.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane---
Water---

Procedure:

  • To a reaction vessel, add the substituted 6-bromoisatin (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv), to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled isatin intermediate.

Expected Yield: Yields for this type of reaction are typically in the range of 60-85%, depending on the specific substrate.

Experimental Workflow

The following diagram illustrates a general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Experimental_Workflow A Reaction Setup: - Add reactants and base to vessel - Add solvent - Degas the mixture B Catalyst Addition: - Add palladium catalyst A->B C Reaction: - Heat to desired temperature - Stir for specified time - Monitor progress B->C D Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine C->D E Purification: - Dry organic layer - Filter and concentrate - Column chromatography D->E F Characterization: - NMR, MS, etc. E->F BET_Inhibition_Pathway BET BET Proteins (BRD4) Transcription Gene Transcription (e.g., MYC) BET->Transcription Promotes AcLys Acetylated Lysine (on Histones) AcLys->BET Binds to Inhibitor 3,5-Dimethyl-4-arylisoxazole (BET Inhibitor) Inhibitor->BET Inhibits Binding Proliferation Cancer Cell Proliferation Transcription->Proliferation Drives

References

Application Notes and Protocols for the Synthesis of Bromodomain Inhibitors Using 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent bromodomain inhibitors utilizing 3,5-Dimethylisoxazole-4-boronic acid pinacol ester as a key building block. The focus is on the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in various cancers.

Introduction to Bromodomain Inhibitors and the Role of 3,5-Dimethylisoxazole

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1] The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that have emerged as important therapeutic targets in oncology and inflammatory diseases.[2] Small-molecule inhibitors of BET bromodomains have shown significant therapeutic potential by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[3][4]

The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, capable of forming key interactions within the bromodomain binding pocket.[5][6] Specifically, the isoxazole oxygen can form a hydrogen bond with a conserved asparagine residue, while the nitrogen atom can participate in a water-mediated hydrogen bond.[2] this compound is a versatile reagent that enables the incorporation of this privileged scaffold into various molecular frameworks, most commonly through the Suzuki-Miyaura cross-coupling reaction.[2][7]

Data Presentation: Potency of Synthesized Bromodomain Inhibitors

The following table summarizes the in vitro potency of representative bromodomain inhibitors synthesized using a 3,5-dimethylisoxazole core. The data highlights the efficacy of these compounds against the first bromodomain of BRD4 (BRD4(1)) and their anti-proliferative effects in cancer cell lines.

Compound IDTargetIC50 (nM) vs. BRD4(1)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 11h BRD4(1) / BRD4(2)27.0 / 180HL-600.120[8]
MV4-110.09[8]
Compound 3 BRD4(1)4800--[5][9]
Compound 16 CBP / BRD4159 / 6590--[10]

Signaling Pathway: BET Bromodomain Inhibition of the c-MYC Oncogene

BET proteins, particularly BRD4, play a pivotal role in regulating the transcription of the c-MYC oncogene, a key driver of cell proliferation and tumorigenesis.[3] BRD4 binds to acetylated histones at super-enhancer regions associated with the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex.[11] This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of the MYC gene.[1][11] BET bromodomain inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[3] This prevents the recruitment of the transcriptional machinery, leading to the suppression of c-MYC expression and subsequent cell cycle arrest and inhibition of tumor growth.[3][12]

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_gene c-MYC Gene Locus Enhancer Super-Enhancer Promoter Promoter Enhancer->Promoter DNA Looping BRD4 BRD4 BRD4->Enhancer Binds Acetylated Histones PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates & Activates RNA_Pol_II->Promoter Binds cMYC_mRNA c-MYC mRNA RNA_Pol_II->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation BET_Inhibitor BET Inhibitor (3,5-Dimethylisoxazole-based) BET_Inhibitor->BRD4 Inhibits Binding to Histones Proliferation Cell Proliferation & Tumor Growth cMYC_Protein->Proliferation Promotes

Caption: BET inhibitor action on c-MYC transcription.

Experimental Workflow: Suzuki-Miyaura Coupling

The synthesis of bromodomain inhibitors featuring the 3,5-dimethylisoxazole moiety is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the this compound and a suitable aryl or heteroaryl halide.

Suzuki_Workflow Reactants Reactants: - Aryl/Heteroaryl Halide - this compound - Base (e.g., K2CO3, Cs2CO3) - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Solvent (e.g., Dioxane/Water) Reaction_Setup Reaction Setup: Combine reactants in a reaction vessel. Degas the mixture (e.g., with Argon). Reactants->Reaction_Setup Heating Heating: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring. Reaction_Setup->Heating Monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS. Heating->Monitoring Workup Work-up: - Cool to room temperature. - Dilute with an organic solvent (e.g., EtOAc). - Wash with water and brine. Monitoring->Workup Purification Purification: Purify the crude product by column chromatography on silica gel. Workup->Purification Product Final Product: Bromodomain Inhibitor Purification->Product

Caption: Suzuki-Miyaura coupling experimental workflow.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or THF)

  • Water (typically 10-25% of the organic solvent volume)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and water to the flask.

  • Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Add the palladium catalyst (0.05-0.1 equiv) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired bromodomain inhibitor.

Protocol 2: Synthesis of a Specific Bromodomain Inhibitor Precursor (Example)

This protocol is adapted from the synthesis of precursors for isoxazole azepine BET inhibitors.[7]

Reaction: Suzuki coupling of a bromo-thiophene derivative with this compound.

Materials:

  • Bromo-thiophene derivative (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the bromo-thiophene derivative, this compound, and potassium carbonate.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Deoxygenate the mixture by bubbling argon through it for 20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the coupled product.

These protocols provide a solid foundation for the synthesis and exploration of novel bromodomain inhibitors based on the 3,5-dimethylisoxazole scaffold. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of 3,5-dimethylisoxazole-4-boronic acid pinacol ester in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of complex organic molecules, with a focus on applications in pharmaceutical and materials science research.

Introduction

This compound is a versatile heterocyclic building block in modern organic synthesis. Its stable pinacol ester form allows for convenient handling and storage, while the isoxazole motif is a common scaffold in many biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. This document details the experimental conditions for coupling this compound with various organic electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. A notable application of an isoxazole-4-boronic acid pinacol ester has been demonstrated in a domino Suzuki coupling-isoxazole fragmentation reaction to yield arylacetonitriles.[1][2][3] This transformation highlights the utility of this reagent as a masked cyanomethyl anion equivalent.

This protocol describes the one-pot synthesis of arylacetonitriles from aryl bromides using an isoxazole-4-boronic acid pinacol ester.

Reaction Scheme:

Ar-Br + this compound --(Pd catalyst, base)--> Ar-CH₂-CN

Materials:

  • Aryl bromide

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and PdCl₂(dppf) (0.1 equiv).

  • Add DMSO to achieve a 0.1 M solution based on the aryl bromide.

  • Add a 1 M aqueous solution of KF (3.0 equiv).

  • Seal the reaction vessel and heat the mixture to 130 °C under an inert atmosphere.

  • Stir the reaction for 16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-Cyanophenylacetonitrile88
24-Bromoacetophenone4-Acetylphenylacetonitrile85
3Methyl 4-bromobenzoateMethyl 4-(cyanomethyl)benzoate82
44-Bromotoluene4-Methylphenylacetonitrile75
51-Bromo-4-methoxybenzene4-Methoxyphenylacetonitrile70

Yields are isolated yields as reported in the literature for a similar isoxazole-4-boronic acid pinacol ester.[1][2]

Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Bromide Boronic Ester PdCl₂(dppf) solvent Add Solvents: DMSO Aqueous KF reagents->solvent reaction Heat to 130°C under Inert Gas (16 hours) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Arylacetonitrile purification->product

Caption: Workflow for the domino Suzuki coupling-isoxazole fragmentation.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While no specific literature reports were identified for the direct Sonogashira coupling of this compound, a closely related transformation involving the coupling of 4-iodo-3,5-disubstituted isoxazoles with terminal alkynes provides a relevant protocol.[4] For the application of the boronic ester, it would first need to be converted to the corresponding 4-haloisoxazole.

Reaction Scheme:

4-Iodo-3,5-dimethylisoxazole + Terminal Alkyne --(Pd/Cu catalyst, base)--> 4-Alkynyl-3,5-dimethylisoxazole

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add the solvent and then triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)-X L₂ pd0->pdiix Oxidative Addition (R-X) pdii_alkyne R-Pd(II)-C≡CR' L₂ pdiix->pdii_alkyne Transmetalation product R-C≡CR' pdii_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pdiix alkyne H-C≡CR' alkyne->cu_acetylide Base cu_x CuX base Base Heck_Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)-X L₂ pd0->pdiix Oxidative Addition (R-X) alkene_complex Alkene-Pd(II) Complex pdiix->alkene_complex Alkene Coordination insertion_product Sigma-Alkyl-Pd(II) Complex alkene_complex->insertion_product Migratory Insertion product Substituted Alkene insertion_product->product β-Hydride Elimination

References

The Pivotal Role of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the strategic use of specialized building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a critical reagent, particularly in the creation of targeted kinase inhibitors. This application note delves into the multifaceted role of this isoxazole derivative in drug discovery, with a special focus on its application in the synthesis of the potent dual Tie-2 and p38 MAPK inhibitor, pexmetinib. Detailed protocols and supporting data are provided to guide researchers in leveraging this valuable compound for their own discovery programs.

Introduction

The isoxazole motif is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The incorporation of a boronic acid pinacol ester at the 4-position of the 3,5-dimethylisoxazole core transforms it into a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. This compound, with its stable pinacol ester protecting group, offers excellent reactivity and stability, making it an ideal coupling partner in multi-step syntheses of drug candidates.

Application in the Synthesis of Pexmetinib (ARRY-614)

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of pexmetinib (ARRY-614).[4] Pexmetinib is a potent and selective dual inhibitor of the receptor tyrosine kinase Tie-2 and the mitogen-activated protein kinase p38 (p38 MAPK).[5][6] Both Tie-2 and p38 MAPK are implicated in the pathophysiology of various diseases, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5][6] The isoxazole moiety of pexmetinib, introduced via the Suzuki-Miyaura coupling of this compound, is crucial for its binding affinity and overall pharmacological profile.

Quantitative Data: Kinase Inhibitory Activity of Pexmetinib

The following table summarizes the in vitro inhibitory activity of pexmetinib against its primary targets and a panel of other kinases, demonstrating its potency and selectivity.

Kinase TargetIC50 (nM)Reference
Tie-21[7]
p38α35[7]
p38β26[7]
Abl4[7]
Arg10[7]
FGFR128[7]
Flt147[7]
Flt442[7]
Fyn41[7]
Hck26[7]
Lyn25[7]
MINK26[7]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, a key step in the synthesis of pexmetinib and other kinase inhibitors.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Kinase Inhibitor Screening Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for screening the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compound (e.g., pexmetinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • In the wells of an assay plate, add the kinase, the kinase substrate, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Visualizations

G Experimental Workflow for Kinase Inhibitor Discovery cluster_0 Synthesis cluster_1 Screening & Analysis A 3,5-Dimethylisoxazole-4- boronic acid pinacol ester C Suzuki-Miyaura Coupling A->C B Aryl Halide B->C D Purification C->D E Kinase Inhibitor Library D->E F High-Throughput Screening (e.g., ADP-Glo™ Assay) E->F G IC50 Determination F->G H Lead Optimization G->H G Simplified Tie2 and p38 MAPK Signaling Pathways cluster_0 Tie2 Pathway cluster_1 p38 MAPK Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 PI3K PI3K Tie2->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Stress Inflammatory Cytokines/ Stress p38 p38 MAPK Stress->p38 MK2 MAPKAPK2 p38->MK2 Inflammation Inflammation & Apoptosis MK2->Inflammation Pexmetinib Pexmetinib Pexmetinib->Tie2 Inhibits Pexmetinib->p38 Inhibits

References

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of advanced derivatives from 3,5-dimethylisoxazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry. The focus is on its application in creating potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which are significant targets in oncology.

Introduction

This compound is a versatile reagent primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. The 3,5-dimethylisoxazole motif is a recognized bioisostere for acetylated lysine (KAc), enabling derivatives to function as potent mimics that bind to the KAc-binding pocket of bromodomains.[1][2] This has led to its widespread use in the development of inhibitors for epigenetic targets such as BRD4, which plays a critical role in regulating the transcription of key oncogenes like c-Myc.[3] The following protocols detail the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, two fundamental methods for elaborating this scaffold into biologically active molecules.

Signaling Pathway: BRD4 Inhibition

The derivatives synthesized from this compound can function as potent BRD4 inhibitors. BRD4 is a "reader" protein that recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of target genes. In many cancers, BRD4 is responsible for upregulating the expression of the proto-oncogene c-Myc. The 3,5-dimethylisoxazole core of the synthesized inhibitors mimics the acetylated lysine, competitively binding to the BRD4 bromodomain. This prevents BRD4 from binding to chromatin, thereby downregulating c-Myc transcription and inhibiting cancer cell proliferation.[3]

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Mechanism of Inhibition Histone Acetylated Histones on Chromatin BRD4 BRD4 Protein Histone->BRD4 recruits PTEFb P-TEFb Complex BRD4->PTEFb activates PolII RNA Polymerase II PTEFb->PolII phosphorylates cMyc_Gene c-Myc Gene PolII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription Proliferation Cancer Cell Proliferation cMyc_mRNA->Proliferation translation & protein function cMyc_mRNA->Proliferation inhibition Inhibitor 3,5-Dimethylisoxazole Derivative (Inhibitor) Inhibitor->BRD4 competitively binds & blocks recruitment

Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Key Synthetic Methods and Protocols

The primary methods for derivatizing this compound are the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl halides. It is a cornerstone reaction in the synthesis of complex molecules, including potent BRD4 inhibitors.[3]

Suzuki_Workflow Start Combine Reactants: - Aryl Halide - Boronic Ester - Catalyst - Base - Solvents Reaction Heat under N2 (e.g., 70°C, 24h) Start->Reaction Workup Reaction Cooled & Quenched Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated Pure Product Purification->Product Chan_Lam_Workflow Start Combine Reactants: - Amine/Aniline - Boronic Ester - Copper Source - Molecular Sieves - Solvent Reaction Stir at Room Temp or Heat (e.g., 60°C) Start->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Pure Product Purification->Product

References

Catalytic Systems for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a valuable intermediate in pharmaceutical and organic chemistry.[1][2] The protocols focus on two primary catalytic methodologies: Palladium-catalyzed Miyaura Borylation and Iridium-catalyzed C-H Borylation.

I. Introduction

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[3] Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds with a wide range of (hetero)aryl halides.[1][4] This allows for the construction of diverse molecular scaffolds, including those found in kinase inhibitors.[5] The isoxazole moiety itself is a significant pharmacophore present in numerous approved drugs.[2][6]

Two predominant catalytic strategies for the synthesis of this boronic ester are the Miyaura borylation of a pre-functionalized isoxazole and the more recent, direct C-H activation/borylation approach.

II. Catalytic Methodologies

1. Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronate esters from the corresponding halides or triflates.[7][8][9] This reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.[7][9]

Key Advantages:

  • High yields and functional group tolerance.[8]

  • Well-established and reliable methodology.

  • Readily available catalysts and reagents.

Reaction Scheme:

A common route involves the reaction of a 4-halo-3,5-dimethylisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Miyaura_Borylation start 4-Iodo-3,5-dimethylisoxazole reaction_node b2pin2 Bis(pinacolato)diboron product This compound reagents + reaction_node->product Pd Catalyst, Base Solvent, Heat

Caption: Palladium-catalyzed Miyaura borylation of 4-iodo-3,5-dimethylisoxazole.

2. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized substrates.[10][11] This method is particularly valuable for the late-stage functionalization of complex molecules.[10][12] The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H bond.[13]

Key Advantages:

  • Direct conversion of C-H bonds to C-B bonds.[10]

  • High atom economy.

  • Broad functional group tolerance.[10][12]

Logical Workflow for Iridium-Catalyzed C-H Borylation:

Ir_CH_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-Dimethylisoxazole, B₂pin₂, and Solvent B Add Ir Catalyst and Ligand A->B Under Inert Atmosphere C Heat Reaction Mixture (e.g., 80-100 °C) B->C Seal Vessel D Solvent Removal C->D After Reaction Completion E Purification (e.g., Column Chromatography) D->E F Characterization E->F

Caption: General experimental workflow for Iridium-catalyzed C-H borylation.

III. Experimental Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Miyaura Borylation

This protocol is adapted from a procedure for the synthesis of a similar isoxazole boronic ester.[1]

Materials:

  • 4-Iodo-3,5-dimethylisoxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis via Iridium-Catalyzed C-H Borylation (General Procedure)

This is a general protocol based on established methods for the iridium-catalyzed C-H borylation of heterocycles.[10][13][14] Optimization of the ligand and reaction conditions may be necessary.

Materials:

  • 3,5-Dimethylisoxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (Iridium precursor)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

  • Cyclohexane or Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add 3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(COD)OMe]₂ (0.015 equiv), and dtbpy (0.03 equiv) to a reaction vial.

  • Add anhydrous solvent (e.g., cyclohexane or THF).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

  • Monitor the reaction for the formation of the desired product, paying attention to regioselectivity.

  • Upon completion or consumption of the starting material, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the this compound.

IV. Data Presentation

Table 1: Comparison of Catalytic Systems for Boronic Ester Synthesis

ParameterPalladium-Catalyzed Miyaura BorylationIridium-Catalyzed C-H Borylation
Starting Material 4-Halo-3,5-dimethylisoxazole3,5-Dimethylisoxazole
Catalyst Palladium complex (e.g., Pd(dppf)Cl₂)Iridium complex (e.g., [Ir(COD)OMe]₂)
Catalyst Loading 1-5 mol%1-3 mol%
Boron Source Bis(pinacolato)diboronBis(pinacolato)diboron
Base/Additives Base required (e.g., KOAc, K₂CO₃)Ligand required (e.g., dtbpy)
Temperature 70-100 °C80-100 °C
Reported Yield 66%[1]Substrate-dependent
Key Advantage High reliability and predictabilityAtom economy, direct functionalization

V. Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of more complex molecules.[1][4]

General Suzuki-Miyaura Coupling Protocol:

  • Combine this compound (1.2 equiv), the desired aryl/heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel.

  • Add a suitable solvent system (e.g., toluene/methanol/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous work-up and purify the product by chromatography or recrystallization.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A 3,5-Dimethylisoxazole-4-boronic acid pinacol ester E Transmetalation A->E B Aryl/Heteroaryl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D R-X D->E Boronic Ester Base F Reductive Elimination E->F F->C Product Release G Coupled Product (R-Isoxazole) F->G H Base H->E

Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

VI. Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium and iridium catalysts can be toxic and should be handled with care.

  • Boronic acids and their esters can be irritants. Avoid inhalation and contact with skin and eyes.

  • Reactions under pressure or at elevated temperatures should be conducted with appropriate safety shielding.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylisoxazole-4-boronic acid pinacol ester as a versatile building block in the synthesis of complex heterocyclic compounds. This reagent is particularly valuable in drug discovery and development, enabling the creation of novel molecules with potential therapeutic applications.

Introduction

This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its stability, ease of handling, and reactivity make it an ideal partner for coupling with a variety of aryl and heteroaryl halides. The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[2][3] This document outlines detailed protocols for its application in the synthesis of potent Bromodomain and Extra-Terminal (BET) inhibitor BRD4, a promising target in cancer therapy, and other complex heterocyclic systems.

Key Applications

The primary application of this compound is in the construction of carbon-carbon bonds with sp2-hybridized carbon atoms of heteroaromatic systems. This is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.

Synthesis of BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-Myc and is a validated target in various cancers. This compound has been successfully employed in the synthesis of potent BRD4 inhibitors.[4]

A key synthetic step involves the Suzuki coupling of the boronic ester with a halogenated quinazolinone or pyridone core.

General Workflow for BRD4 Inhibitor Synthesis

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification and Characterization cluster_3 Biological Evaluation Halogenated Core Halogenated Heterocyclic Core (e.g., 6-bromo-quinazolinone) Reaction Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Toluene/DMF/MeOH) Halogenated Core->Reaction Boronic Ester 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Boronic Ester->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Inhibition Assay BRD4 Inhibition Assay (IC50) Characterization->Inhibition Assay Cell Assay Cell Proliferation Assay (e.g., HL-60, MV4-11) Inhibition Assay->Cell Assay Mechanism Study Western Blot (c-Myc downregulation) Cell Assay->Mechanism Study

Caption: Workflow for the synthesis and evaluation of BRD4 inhibitors.

BRD4 Signaling Pathway and Inhibition

G BRD4 BRD4 Transcription Factors Transcription Factors (e.g., P-TEFb) BRD4->Transcription Factors recruits Acetylated Histones Acetylated Histones Acetylated Histones->BRD4 binds to RNA Pol II RNA Polymerase II Transcription Factors->RNA Pol II activates Gene Transcription Oncogene Transcription (e.g., c-Myc) RNA Pol II->Gene Transcription initiates Cell Proliferation Cancer Cell Proliferation Gene Transcription->Cell Proliferation promotes BRD4 Inhibitor BRD4 Inhibitor (containing 3,5-dimethylisoxazole) BRD4 Inhibitor->BRD4 inhibits binding

Caption: Inhibition of the BRD4 signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Dihydroquinazolinone-based BRD4 Inhibitor

This protocol details the synthesis of 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one, a potent BRD4 inhibitor.[5]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Toluene

Procedure:

  • To a reaction vessel, add 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one (0.52 mmol, 1.0 equiv).

  • Add this compound (1.04 mmol, 2.0 equiv).

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (0.052 mmol, 0.1 equiv).

  • Add potassium carbonate (1.04 mmol, 2.0 equiv).

  • Add a solvent mixture of N,N-dimethylformamide (1 ml), methanol (1 ml), and toluene (3 ml).

  • Purge the reaction mixture with nitrogen gas.

  • Heat the mixture to 70°C and stir for 24 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CompoundRoleMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-oneStarting Material499.38259.70.521.0
This compoundReagent223.08232.01.042.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complexCatalyst816.6442.50.0520.1
Potassium carbonateBase138.21143.71.042.0
Product: 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one-516.58---

Table 1: Reagents for BRD4 Inhibitor Synthesis

ParameterValue
Reaction Time24 hours
Temperature70°C
Solvent SystemToluene/DMF/Methanol
YieldNot explicitly stated in the provided context
Biological Activity (IC₅₀)
BRD4(1)27.0 nM[4]
BRD4(2)180 nM[4]
HL-60 Cell Proliferation0.120 µM[4]
MV4-11 Cell Proliferation0.09 µM[4]

Table 2: Reaction Conditions and Biological Activity Data

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Heteroaryl Halides

This general protocol can be adapted for the coupling of this compound with various heteroaryl halides (e.g., bromopyridines, chloropyrimidines, iodoindoles).

Materials:

  • Heteroaryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • In a reaction vessel, combine the heteroaryl halide, this compound, palladium catalyst, and base.

  • Add the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system with water was used, separate the organic layer. If not, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The optimal catalyst, base, solvent, and temperature will depend on the specific heteroaryl halide used and may require optimization. For electron-deficient heterocycles, stronger bases and more electron-rich phosphine ligands on the palladium catalyst may be necessary.

Data Summary

Product TypeHeterocyclic CoreCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-oneQuinazolinonePd(dppf)Cl₂K₂CO₃Toluene/DMF/MeOH7024-[5]
Pyridone-based BRD4 inhibitorsPyridone------[6]

Table 3: Summary of Synthetic Applications (Note: Detailed conditions for the pyridone-based inhibitors were not available in the provided search results.)

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its application in the development of potent BRD4 inhibitors highlights its importance in modern drug discovery. The provided protocols offer a starting point for researchers to utilize this valuable building block in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is resulting in low to no yield. What are the first things I should check?

A1: When encountering low yields, a systematic check of your reagents and reaction conditions is crucial. Here are the initial steps:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are active. Phosphine ligands can be sensitive to air and may oxidize over time. Using newer reagents or a fresh batch is advisable.[1] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.[2]

  • Reagent Purity: Verify the purity of your aryl halide, base, and the this compound. Impurities can interfere with the catalytic cycle.

  • Reaction Temperature: Ensure your reaction is being heated to the appropriate temperature. Inconsistent or incorrect heating can significantly slow down or halt the reaction.

Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic esters.[2][3] Here are several strategies to mitigate it:

  • Anhydrous Conditions: Water is a primary proton source for this side reaction.[4] Switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce protodeboronation.

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) can be effective, especially in anhydrous conditions.[4][5]

  • Slow Release of Boronic Acid: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, ensuring a slow release of the active boronic acid species can be beneficial. This is an inherent advantage of using the ester form.[2]

  • Reaction Time: Minimize the reaction time. Once the reaction has reached completion, work it up promptly to avoid prolonged exposure of the boronic ester to basic conditions.

Q3: Homocoupling of the boronic ester is another major side product I'm isolating. What causes this and how can it be prevented?

A3: The homocoupling of boronic esters to form a bi-isoxazole species is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6] To prevent this:

  • Rigorous Degassing: As mentioned for improving overall yield, thorough degassing of your solvents and reaction setup is the most effective way to remove oxygen.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species that may lead to homocoupling.

  • Control of Stoichiometry: Using a slight excess of the aryl halide relative to the boronic ester can sometimes disfavor the homocoupling of the boronic ester.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues with your Suzuki reaction.

Problem: Low Yield of Desired Product

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry - Boronic Ester Fresh? - Aryl Halide Pure? - Catalyst/Ligand Active? - Base Anhydrous? start->reagent_check condition_check 2. Assess Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? - Proper Solvent Degassing? reagent_check->condition_check Reagents OK optimization 4. Systematic Optimization - Screen Different Bases - Vary Catalyst/Ligand - Change Solvent System - Adjust Temperature reagent_check->optimization Reagent Issue Identified & Corrected side_reaction_analysis 3. Analyze for Side Reactions - Protodeboronation (LC-MS) - Homocoupling (NMR/MS) - Dehalogenation of Aryl Halide condition_check->side_reaction_analysis Conditions Correct condition_check->optimization Condition Issue Identified & Corrected side_reaction_analysis->optimization Side Reactions Identified end_success Improved Yield Achieved optimization->end_success

Caption: A logical workflow for diagnosing and resolving low yield issues.

Data Presentation: Reaction Parameter Optimization

The following tables summarize general starting points for optimizing your Suzuki reaction with this compound. Yields are highly substrate-dependent, but these trends provide a basis for optimization.

Table 1: Effect of Different Bases on Yield

EntryBase (equivalents)Solvent SystemTemperature (°C)Typical Yield RangeNotes
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100Moderate to GoodA common and effective choice.[7]
2Cs₂CO₃ (2.0)Dioxane90-100Moderate to GoodOften provides higher yields, especially for challenging couplings.
3K₃PO₄ (2.0)Toluene100-110Good to ExcellentA strong, non-nucleophilic base, good for sensitive substrates.[8]
4KF (3.0)Anhydrous Dioxane110VariableCan be effective in suppressing protodeboronation.[4]

Table 2: Common Catalysts and Ligands for Heteroaryl Couplings

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Notes
1Pd(PPh₃)₄ (2-5)-Toluene/Ethanol/H₂O80-100A classic, often effective catalyst.
2Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O100Buchwald ligands are often excellent for heteroaryl couplings.[8]
3Pd₂(dba)₃ (1-2)XPhos (2-4)Toluene100Another highly active Buchwald catalyst system.[8]
4Pd(dppf)Cl₂ (2-5)-DMF/H₂O90A robust and widely used catalyst.[9]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate the flask and backfill with inert gas, repeating this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Then, add the degassed solvent (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol for Setting Up an Anhydrous Suzuki Reaction

This protocol is recommended to minimize protodeboronation.

Materials:

  • All glassware oven-dried overnight.

  • Anhydrous solvents (e.g., dioxane, toluene) purchased or freshly distilled.

  • Anhydrous base (e.g., KF, Cs₂CO₃) stored in a desiccator.

Procedure:

  • Setup: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Reagent Addition: Add the solid reagents (aryl halide, boronic ester, anhydrous base, catalyst, and ligand) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe that has been purged with inert gas.

  • Reaction and Workup: Proceed with the reaction as described in the general protocol. The workup remains the same.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetalation transmetalation Transmetalation pd2_r1r2->pd0 reductive_elimination reductive_elimination Reductive Elimination product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2bpin R2-B(pin) (Boronic Ester) boronate [R2-B(pin)(OH)]- r2bpin->boronate base Base (e.g., OH-) base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

References

Technical Support Center: Purification of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. The following information is designed to address common challenges encountered during the purification of this product.

Troubleshooting Guide

Issue: Product decomposition or loss of pinacol group during silica gel column chromatography.

This is a common issue as boronic acid pinacol esters can be sensitive to the acidic nature of silica gel and susceptible to hydrolysis.[1] This can lead to the formation of the corresponding boronic acid, which may be more polar and either remain on the column or elute with different solvent systems, resulting in yield loss and impure product.

Solutions:

  • Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base to neutralize acidic sites. A common method is to slurry the silica gel in a non-polar solvent (e.g., hexane/ethyl acetate mixture) and add a small amount of triethylamine (NEt3).[2] Stir until the fishy odor of triethylamine is persistent in the supernatant, indicating the silica is neutralized.[2]

  • Use Boric Acid Impregnated Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption and degradation of pinacol boronic esters during chromatography.[3][4]

  • Use a Short Column: A shorter silica gel column minimizes the contact time between the compound and the stationary phase, which can reduce the extent of on-column decomposition.[5]

  • Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel and can be more suitable for purifying sensitive boronic esters.[6]

Issue: Product is over-adsorbed on the silica gel column and does not elute with the expected solvent system.

Over-adsorption is a frequent problem when purifying boronic esters via column chromatography.[2][3][4][5]

Solutions:

  • Modify the Eluent: Sometimes, a change in the eluent system can overcome strong adsorption. For instance, using a heptane/isopropanol mixture has been reported to be effective for some boronic esters.[5]

  • Deactivation of Silica Gel: As mentioned previously, deactivating the silica gel with triethylamine or impregnating it with boric acid can significantly reduce over-adsorption.[2][3][4]

Issue: The purified product is contaminated with the corresponding boronic acid.

The presence of the boronic acid impurity is a strong indicator of hydrolysis of the pinacol ester.

Solutions:

  • Minimize Water Content: Ensure all solvents and glassware are dry. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

  • Aqueous Work-up Conditions: During the reaction work-up, minimize the time the product is in contact with aqueous layers, especially under acidic conditions.[7][8]

  • Purification via Derivatization: If direct purification is challenging, consider converting the pinacol ester to a more stable derivative for purification, followed by regeneration of the pinacol ester or conversion to the boronic acid.

    • Diethanolamine (DEA) Boronate Formation: React the crude pinacol ester with diethanolamine. The resulting DEA boronate is often a crystalline solid that can be easily isolated by filtration.[5][7][8] This derivative can then be hydrolyzed back to the boronic acid or potentially converted back to the pinacol ester.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities include unreacted starting materials, by-products from the borylation reaction, and the corresponding 3,5-Dimethylisoxazole-4-boronic acid, which forms via hydrolysis of the pinacol ester.[9][1]

Q2: Can I use reverse-phase HPLC for purification?

While possible, reverse-phase HPLC can be challenging due to the on-column hydrolysis of the pinacol ester, especially with typical acidic mobile phase modifiers like formic acid or TFA.[9] If reverse-phase HPLC is necessary, using a highly basic mobile phase (e.g., pH 12.4) and an aprotic, non-aqueous diluent for the sample can help to stabilize the pinacol ester.[1]

Q3: Is recrystallization a viable purification method?

Yes, recrystallization can be a very effective method for purifying this compound, which is a solid at room temperature.[10] A common solvent system for recrystallization of boronic esters is a mixture of a "good" solvent where the compound is soluble (e.g., ethyl acetate) and an "anti-solvent" where it is less soluble (e.g., ethanol or hexanes) to induce crystallization.[2][5][6]

Q4: What is a typical yield I can expect from column chromatography purification?

A literature procedure for the synthesis of this compound reports a yield of 66% after purification by column chromatography using 10% diethyl ether in hexane as the eluent.[10] However, the yield can vary significantly depending on the scale of the reaction, the purity of the crude product, and the specific chromatographic conditions used.

Quantitative Data Summary

The following table summarizes reported yields for purification and derivatization procedures relevant to boronic acid pinacol esters.

ProcedureSubstrateYield (%)Reference
Column ChromatographyThis compound66[10]
Transesterification to DEA BoronateVarious alkylpinacolyl boronic estersup to 97[7][8]
Hydrolysis of DEA Boronate to Boronic AcidVarious DEA boronates69 - 95[7][8]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is adapted from a literature procedure.[10]

  • Preparation of the Crude Product: After the reaction is complete, the solvent is removed under vacuum. The residue is taken up in diethyl ether and filtered through a plug of silica gel to remove baseline impurities. The filtrate is concentrated.

  • Column Preparation: A chromatography column is packed with silica gel using a slurry method with hexane.

  • Loading the Sample: The concentrated crude product is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.

  • Elution: The column is eluted with a solvent system of 10% diethyl ether in hexane.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a white crystalline solid.[10]

Protocol 2: Purification via Diethanolamine (DEA) Boronate Derivative

This is a general procedure for the derivatization and hydrolysis of pinacol boronic esters.[7][8]

  • Formation of the DEA Boronate:

    • Dissolve the crude this compound in diethyl ether.

    • Add a slight excess (1.1 equivalents) of diethanolamine to the solution at room temperature.

    • A white precipitate of the DEA boronate should form within minutes. Stir for approximately 30 minutes to ensure complete reaction.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Hydrolysis to the Boronic Acid (if desired):

    • Suspend the purified DEA boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.

    • Stir vigorously for about 20 minutes.

    • Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the boronic acid.

Visualization

G start Crude Product (this compound) check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_choice Select Purification Method is_pure->purification_choice No column_chrom Column Chromatography purification_choice->column_chrom recrystallization Recrystallization purification_choice->recrystallization derivatization Purification via Derivatization (e.g., DEA) purification_choice->derivatization troubleshoot_column Troubleshooting Column Chromatography column_chrom->troubleshoot_column recrystallization->check_purity derivatization->check_purity hydrolysis_issue Issue: Hydrolysis/ Decomposition troubleshoot_column->hydrolysis_issue adsorption_issue Issue: Over-adsorption troubleshoot_column->adsorption_issue solution_hydrolysis Solution: - Deactivate Silica (NEt3) - Use Neutral Alumina - Minimize Water hydrolysis_issue->solution_hydrolysis solution_adsorption Solution: - Deactivate Silica (NEt3, Boric Acid) - Change Eluent System - Use Short Column adsorption_issue->solution_adsorption solution_hydrolysis->column_chrom Retry solution_adsorption->column_chrom Retry

Caption: Troubleshooting workflow for the purification of boronic acid pinacol esters.

References

stability and degradation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Stability and Degradation Overview

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] While the pinacol ester form offers enhanced stability compared to the corresponding boronic acid, it is still susceptible to degradation under certain conditions.[2] The primary degradation pathways include hydrolysis to 3,5-dimethylisoxazole-4-boronic acid and protodeboronation, especially under the basic conditions often employed in coupling reactions.[3][4] Oxidative degradation can also occur, leading to the formation of phenolic byproducts.[5][6]

The purity of the boronic acid pinacol ester is crucial for successful and reproducible coupling reactions, as impurities can poison the catalyst or lead to unwanted side reactions, ultimately lowering the yield of the desired product.[7]

General Stability Profile
ConditionStability of this compoundPrimary Degradation Pathway(s)
pH
Acidic (pH < 4)Moderate; hydrolysis can be catalyzed.Hydrolysis to boronic acid
Neutral (pH 4-8)Generally stable, but hydrolysis can occur, especially at physiological pH.[8]Slow hydrolysis to boronic acid
Basic (pH > 8)Prone to degradation, especially at elevated temperatures.[9]Hydrolysis to boronic acid, Protodeboronation
Temperature
Low Temperature (-20°C to 4°C)High; recommended for long-term storage.[9][10]Minimal degradation
Room TemperatureModerate; stable for shorter periods when protected from moisture.[9]Slow hydrolysis
Elevated Temperature (>40°C)Low; degradation rate increases significantly.[3]Hydrolysis, Protodeboronation, Potential thermal decomposition of the isoxazole ring
Atmosphere
Inert (Argon, Nitrogen)High; recommended for storage and reactions.Minimal degradation
Air (Oxygen and Moisture)Low; susceptible to hydrolysis and oxidation.[5]Hydrolysis, Oxidation

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in experimental settings, particularly in Suzuki-Miyaura coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Degraded Boronic Ester: The pinacol ester may have hydrolyzed to the less reactive boronic acid or undergone protodeboronation.

    • Solution: Use fresh, high-purity this compound.[7] Store the reagent under an inert atmosphere at low temperatures.[9][10] Consider preparing fresh boronic ester if degradation is suspected.

  • Inactive Catalyst: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of catalyst. Consider using more robust pre-catalysts that are less sensitive to air and moisture.[11]

  • Inappropriate Reaction Conditions: The base, solvent, or temperature may not be optimal.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF).[3] Optimize the reaction temperature; higher temperatures can increase the rate of desired reaction but also promote degradation.[3]

  • Presence of Oxygen: Oxygen can lead to the formation of homocoupling byproducts and catalyst decomposition.[12]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[12]

Issue 2: Formation of Significant Byproducts

Possible Byproducts and Mitigation Strategies:

  • Homocoupling of the Boronic Ester: This results in a bi-isoxazole byproduct.

    • Cause: Often occurs in the presence of oxygen or when using a Pd(II) source that is not efficiently reduced to Pd(0).[2]

    • Solution: Rigorously degas all reagents and solvents. Use a Pd(0) catalyst source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.[11]

  • Protodeboronation Product (3,5-Dimethylisoxazole): The boronic ester group is replaced by a hydrogen atom.

    • Cause: This is a common side reaction, especially under harsh basic conditions, high temperatures, or in the presence of excess water.[3]

    • Solution: Use milder bases (e.g., K₃PO₄ instead of NaOH).[3] Minimize the amount of water in the reaction, or consider anhydrous conditions if feasible.[3] Lowering the reaction temperature can also reduce the rate of protodeboronation.[3]

  • Phenolic Byproduct (4-hydroxy-3,5-dimethylisoxazole):

    • Cause: Can result from oxidative degradation of the boronic ester.[5]

    • Solution: Maintain an inert atmosphere throughout the reaction to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, such as in a refrigerator (4°C) or freezer.[9][10] This minimizes exposure to moisture and air, which can cause hydrolysis and oxidation.

Q2: My boronic ester has been stored for a while. How can I check its quality?

A2: The purity of the boronic ester can be assessed using analytical techniques such as ¹H NMR and LC-MS.[13][14] In the ¹H NMR spectrum, the presence of a significant peak corresponding to free pinacol would indicate hydrolysis. LC-MS can be used to detect the presence of the hydrolyzed boronic acid.

Q3: Can I use 3,5-Dimethylisoxazole-4-boronic acid directly instead of the pinacol ester in a Suzuki coupling?

A3: While it is possible, 3,5-Dimethylisoxazole-4-boronic acid is generally less stable and more prone to degradation than its pinacol ester.[2] The pinacol ester provides better stability for storage and handling and can hydrolyze in situ under the basic conditions of the Suzuki reaction to generate the active boronic acid.[15] Using the pinacol ester often leads to more reproducible results.

Q4: What are the signs of degradation during my reaction?

A4: The formation of a significant amount of 3,5-dimethylisoxazole (the protodeboronation product) or the homocoupling byproduct, detectable by GC-MS or LC-MS analysis of the crude reaction mixture, indicates degradation of the starting boronic ester. A lower than expected yield of the desired product is also a strong indicator.

Q5: Are there alternative, more stable boronic acid derivatives I can use?

A5: Yes, other boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, are known for their high stability and can be used in sequential cross-coupling reactions.[11] However, the choice of the boronate derivative depends on the specific requirements of the reaction.

Visual Guides

DegradationPathways BoronicEster 3,5-Dimethylisoxazole-4-boronic acid pinacol ester BoronicAcid 3,5-Dimethylisoxazole-4-boronic acid BoronicEster->BoronicAcid Hydrolysis (H₂O, Acid/Base) Protodeboronation 3,5-Dimethylisoxazole BoronicEster->Protodeboronation Protodeboronation (Base, H₂O, Heat) OxidationProduct 4-Hydroxy-3,5-dimethylisoxazole BoronicEster->OxidationProduct Oxidation ([O]) TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Review Start Low/No Yield in Suzuki Coupling CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions Reagents OK BoronicEsterPurity Boronic Ester Purity (NMR, LC-MS) CheckReagents->BoronicEsterPurity AnalyzeByproducts 3. Analyze for Byproducts CheckConditions->AnalyzeByproducts Conditions Seem Correct BaseChoice Base Selection CheckConditions->BaseChoice Optimize 4. Optimize Reaction Parameters AnalyzeByproducts->Optimize Byproducts Identified Success Improved Yield Optimize->Success CatalystActivity Catalyst Activity BoronicEsterPurity->CatalystActivity SolventPurity Solvent Anhydrous/Degassed CatalystActivity->SolventPurity Temperature Reaction Temperature BaseChoice->Temperature InertAtmosphere Inert Atmosphere Temperature->InertAtmosphere

References

common byproducts in reactions of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing this compound in synthetic reactions, primarily focusing on the widely used Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and byproducts when using this compound in Suzuki-Miyaura couplings?

A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic ester, and homocoupling of the aryl/heteroaryl halide.

  • Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3,5-dimethylisoxazole.[1][2] This is particularly common with heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.[2][3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical dimer, 4,4'-bi(3,5-dimethylisoxazole), from two molecules of the boronic ester. This can be mediated by the palladium catalyst, especially in the presence of oxygen.[4][5][6]

  • Aryl Halide Homocoupling: The reaction partner (aryl/heteroaryl halide) can also undergo homocoupling to form a symmetrical biaryl byproduct.

Q2: I am observing significant amounts of 3,5-dimethylisoxazole in my reaction mixture. How can I minimize this protodeboronation?

A2: Protodeboronation is a common issue with heteroaryl boronic esters.[3][7] While pinacol esters are more stable than the corresponding boronic acids, they can still undergo this side reaction.[1][8] Here are key strategies to mitigate it:

  • Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation.[1][2] Switching to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is highly recommended.[1]

  • Lower Reaction Temperature: High temperatures increase the rate of protodeboronation.[1][2] Attempt the reaction at the lowest temperature that allows for efficient catalyst turnover, often in the 60-80 °C range.[1]

  • Ensure Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can be a proton source, leading to protodeboronation.[1][2] Use anhydrous solvents and consider adding molecular sieves.

  • Optimize the Catalytic System: An inefficient catalyst can lead to longer reaction times, giving more opportunity for the boronic ester to decompose.[1] Using highly active catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired cross-coupling to outcompete the side reaction.[1][4]

Q3: My main byproduct is a dimer of my boronic ester (homocoupling). What causes this and how can I prevent it?

A3: Homocoupling of boronic acids or esters is typically caused by two primary mechanisms: the presence of oxygen or direct reaction with a Pd(II) catalyst precursor.[6]

  • Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling pathway.[6][9] Ensure your reaction mixture (solvents and reagents) is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Use a Pre-activated Pd(0) Source: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly promote homocoupling before the catalytic cycle is established.[6] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this initial side reaction.

  • Control Stoichiometry: In some cases, an excess of the boronic ester can favor homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic ester.

Q4: The reaction is sluggish and gives low yields, even after addressing byproduct formation. What else can I try?

A4: If the reaction is not proceeding efficiently, consider the following optimizations:

  • Ligand Choice: For challenging couplings, especially with sterically hindered partners, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential for promoting the key steps of oxidative addition and reductive elimination.[10]

  • Solvent System: The polarity and composition of the solvent are crucial. Common choices include dioxane/water, THF/water, or toluene/water mixtures.[11] For some systems, anhydrous conditions using solvents like THF or dioxane with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3][12]

  • Base and Water Content: The base not only facilitates the catalytic cycle but also influences the solubility of reagents. The amount of water can also be a critical parameter to optimize. Some reactions require a specific solvent-to-water ratio for optimal performance.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

Logical Troubleshooting Workflow

A logical workflow can help pinpoint the root cause of reaction failures.

TroubleshootingWorkflow Troubleshooting Workflow for Suzuki-Miyaura Reactions cluster_byproduct Byproduct Analysis cluster_solutions Potential Solutions start Reaction Problem Observed (Low Yield / Byproducts) byproduct_id Identify Major Byproduct (LCMS/GCMS/NMR) start->byproduct_id proto Protodeboronation (3,5-Dimethylisoxazole) byproduct_id->proto Mass matches protodeboronation homo Homocoupling (Boronic Ester Dimer) byproduct_id->homo Mass matches homocoupling low_conv Low Conversion (Starting Material Remains) byproduct_id->low_conv No major byproduct, starting material present sol_proto_base Use Milder Base (K₃PO₄, Cs₂CO₃) proto->sol_proto_base sol_proto_temp Lower Temperature (e.g., 60-80 °C) proto->sol_proto_temp sol_proto_h2o Ensure Anhydrous Conditions proto->sol_proto_h2o sol_homo_o2 Improve Degassing (Inert Atmosphere) homo->sol_homo_o2 sol_homo_pd Use Pd(0) Pre-catalyst homo->sol_homo_pd sol_conv_cat Screen Ligands (e.g., XPhos, SPhos) low_conv->sol_conv_cat sol_conv_solv Optimize Solvent/Water Ratio low_conv->sol_conv_solv sol_conv_act Check Catalyst Activity low_conv->sol_conv_act

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Quantitative Data: Condition Optimization

The choice of base and solvent can significantly impact the yield and formation of byproducts. The following table summarizes typical results from optimization studies for heteroaryl Suzuki couplings, illustrating general trends.

EntryBase (equiv.)Solvent System (v/v)Temperature (°C)Yield of Product (%)Protodeboronation (%)Homocoupling (%)
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)1006525<5
2K₃PO₄ (2.0)Dioxane / H₂O (4:1)1008510<5
3Cs₂CO₃ (2.0)Dioxane / H₂O (4:1)10090<5<5
4K₃PO₄ (2.0)Dioxane / H₂O (4:1)8088<5<5
5K₃PO₄ (2.0)Toluene / H₂O (10:1)1007815<5
6TMSOK (2.0)THF (anhydrous)6592<2<2

Note: This data is illustrative and based on general findings for heteroaryl boronic esters. Optimal conditions should be determined experimentally for each specific substrate pairing.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst.[10] Then, add the degassed solvent system via syringe.[10]

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

Workflow Diagram

ProtocolWorkflow General Suzuki Coupling Workflow prep 1. Prepare Reagents (Aryl Halide, Boronic Ester, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) prep->inert add 3. Add Catalyst & Degassed Solvent inert->add react 4. Heat and Stir Reaction add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.

References

troubleshooting failed cross-coupling reactions involving 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving a very low yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails or results in a low yield, a systematic check of the reaction components and conditions is crucial. Here are the initial parameters to verify:

  • Catalyst Activity: The Palladium(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ.[1] The efficiency of this reduction can be a failure point.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Reagent Quality and Stability: Verify the purity of your aryl halide and the this compound. Boronic esters can be susceptible to hydrolysis, especially if exposed to moisture over time.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Ensure your base is of high purity and anhydrous if the reaction conditions require it.

Q2: I'm observing a significant amount of a side-product that appears to be the protodeboronated isoxazole. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic esters.[4] Here are some strategies to mitigate it:

  • Choice of Base: Strong bases can promote protodeboronation.[4] Consider using a milder base. The choice of base is critical and often needs to be optimized for the specific substrates.

  • Anhydrous Conditions: Water is a proton source for this side reaction.[1] While some Suzuki reactions benefit from a small amount of water, minimizing its presence can reduce protodeboronation.[1]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[1] Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of Pinacol Ester: You are already using a pinacol ester, which is generally more stable than the corresponding boronic acid and helps to slowly release the boronic acid under the reaction conditions, minimizing its concentration and degradation.[2]

Q3: Homocoupling of the this compound is a major side-product. What causes this and how can I prevent it?

A3: Homocoupling of the boronic ester is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2] To prevent this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[1]

  • Use of Pd(0) Source: Using a Pd(0) catalyst directly can sometimes be advantageous over a Pd(II) precatalyst that needs to be reduced in situ.[1]

  • Control of Stoichiometry: While an excess of the boronic ester is common, a very large excess might favor homocoupling under certain conditions.

Q4: How should I store and handle this compound?

A4: Proper storage and handling are crucial for maintaining the reagent's integrity. It should be stored in a cool, dry place, away from incompatible materials.[5] Keep the container tightly sealed to protect it from moisture and air.[5]

Troubleshooting Guide for Failed Reactions

If your cross-coupling reaction has failed, this guide provides a step-by-step approach to identify the potential cause.

Troubleshooting_Workflow cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst System Issues start Low or No Product Formation reagent_check 1. Reagent Integrity Check start->reagent_check boronic_ester Check Boronic Ester (Purity, Stability) reagent_check->boronic_ester Protodeboronation or No Reaction aryl_halide Check Aryl Halide (Purity, Reactivity) reagent_check->aryl_halide Starting material recovered base_quality Check Base (Purity, Anhydrous?) reagent_check->base_quality solvent_quality Check Solvent (Anhydrous, Degassed?) reagent_check->solvent_quality condition_check 2. Reaction Condition Optimization temperature Optimize Temperature condition_check->temperature time Optimize Reaction Time condition_check->time concentration Adjust Concentration condition_check->concentration catalyst_check 3. Catalyst System Evaluation catalyst_activity Verify Catalyst Activity (Use fresh catalyst) catalyst_check->catalyst_activity ligand_choice Screen Different Ligands catalyst_check->ligand_choice catalyst_loading Adjust Catalyst Loading catalyst_check->catalyst_loading success Successful Coupling boronic_ester->condition_check aryl_halide->condition_check base_quality->condition_check solvent_quality->condition_check temperature->catalyst_check time->catalyst_check concentration->catalyst_check catalyst_activity->success ligand_choice->success catalyst_loading->success

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Data Presentation: Optimizing Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following tables summarize key variables that can be optimized.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling

BaseTypical ConditionsComments
K₃PO₄Aqueous or anhydrous, often in dioxane or THFA common and often effective base for heteroaryl couplings.
K₂CO₃Aqueous or anhydrous, various solventsA milder base, can be effective in reducing protodeboronation.[6]
Cs₂CO₃Often used in anhydrous conditionsA stronger inorganic base, can be effective for challenging couplings.
KFAnhydrous conditionsCan be a good choice to avoid hydrolysis of base-sensitive functional groups.[7]
Na₂CO₃Aqueous conditions, often with an alcohol co-solventA cost-effective and widely used base.
Organic Bases (e.g., Et₃N)Anhydrous conditionsGenerally less effective for Suzuki-Miyaura couplings as they are often not strong enough to facilitate the transmetalation step.

Table 2: Common Solvents for Suzuki-Miyaura Coupling

SolventTypical ConditionsComments
1,4-DioxaneOften with water as a co-solvent, heatedA very common and effective solvent for Suzuki couplings.
TolueneAnhydrous or biphasic with water, heatedGood for higher temperatures, but ensure adequate degassing.
THFOften with water as a co-solvent, heatedAnother common ethereal solvent.
DMEAnhydrous or with water, heatedCan be a good alternative to dioxane or THF.
Acetonitrile (MeCN)Anhydrous or with waterCan be effective, but may interact with some bases.[8]
Alcohols (e.g., EtOH, 2-BuOH)Often mixed with water and/or an organic solventCan improve the solubility of inorganic bases and reagents.[6]

Experimental Protocols

Detailed Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is adapted from a study on a challenging Suzuki-Miyaura coupling involving a heteroaryl bromide and this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Degassed water (if using aqueous conditions)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be oven-dried (>120 °C) overnight and allowed to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium precatalyst and ligand (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If aqueous conditions are desired, add the degassed water at this stage (e.g., dioxane/water 4:1).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Key Relationships

The success of the cross-coupling reaction depends on the interplay of several factors. The following diagram illustrates these relationships.

Suzuki_Factors cluster_reagents Reagents cluster_catalyst Catalytic System cluster_conditions Reaction Conditions success Successful Cross-Coupling boronic_ester 3,5-Dimethylisoxazole-4- boronic acid pinacol ester (Stable & Pure) boronic_ester->success aryl_halide Aryl Halide (Reactive & Pure) aryl_halide->success catalyst Palladium Catalyst (Active Pd(0)) catalyst->success ligand Phosphine Ligand (Electron-rich, Bulky) catalyst->ligand ligand->success base Base (Optimal Strength) base->success solvent Solvent (Anhydrous, Degassed) base->solvent solvent->success temperature Temperature (Optimized) temperature->success atmosphere Inert Atmosphere (O₂ Exclusion) atmosphere->success

Caption: Key factors influencing the success of the cross-coupling reaction.

References

Technical Support Center: Optimization of Catalyst Loading for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of catalyst loading for the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for catalyst loading in the synthesis of this compound?

A common starting point for palladium-catalyzed borylation reactions, such as the synthesis of this compound from a corresponding halo-isoxazole, is a catalyst loading of 5 mol %.[1] However, optimization studies have shown that catalyst loading can often be significantly reduced. For instance, in related Suzuki-Miyaura couplings involving this ester, catalyst loadings have been explored in the range of 0.5–2.5 mol%.

Q2: My reaction yield is low. What are the primary factors to investigate related to the catalyst?

Low yield in a Suzuki-Miyaura or borylation reaction can be attributed to several catalyst-related issues:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of boronic esters. It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

  • Ligand Selection: The choice of ligand is critical. For challenging couplings, screening different ligands can significantly impact the yield.

Q3: I am observing significant side product formation. How can I improve the selectivity towards this compound?

Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Protodeboronation: This is the undesired replacement of the boronic ester group with a hydrogen atom. This can be minimized by using milder bases (e.g., potassium carbonate instead of stronger bases) and ensuring anhydrous reaction conditions, as water is a proton source for this side reaction.

  • Homocoupling: The coupling of two boronic ester molecules can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to prevent this.

  • Dehalogenation: The starting halo-isoxazole can be reduced, replacing the halogen with hydrogen. This can sometimes be mitigated by adjusting the catalyst system or reaction temperature.

Q4: Can I reduce the catalyst loading to make the process more cost-effective and sustainable?

Yes, reducing catalyst loading is a key goal of optimization. Design of Experiments (DoE) can be a powerful tool to efficiently find the minimum required catalyst concentration without sacrificing yield. By systematically varying parameters like catalyst loading, temperature, and base concentration, an optimized process can be developed that is both cost-effective and more environmentally friendly.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider using a more air-stable precatalyst.
Oxygen in the reactionDegas the solvent thoroughly and maintain a strict inert atmosphere (N₂ or Ar).
Incorrect base or solventThe choice of base and solvent are often linked. Screen different base/solvent combinations. Ensure the base is dry and finely powdered for anhydrous reactions.
Low reaction temperatureIncrease the reaction temperature in increments. Some Suzuki-Miyaura couplings require temperatures of 80–110 °C.
Significant Protodeboronation Base is too strongSwitch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
Presence of waterUse anhydrous solvents and reagents.
Formation of Homocoupled Byproduct Oxygen contaminationImprove degassing procedures for all solvents and ensure the reaction is run under a robust inert atmosphere.
Reaction Stalls Before Completion Catalyst decompositionLowering the reaction temperature or catalyst loading might improve catalyst stability over the reaction time. A different ligand might also be required.
Poor solubility of reagentsChoose a solvent system in which all reactants are soluble at the reaction temperature. For biphasic systems, ensure vigorous stirring.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthesis of the target compound.[1]

Reactants:

  • 4-iodo-3,5-dimethylisoxazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 4-iodo-3,5-dimethylisoxazole, bis(pinacolato)diboron, and potassium acetate.

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data on Catalyst Loading Optimization

The following data is derived from an optimization study of the Suzuki-Miyaura coupling of 3-bromoquinoline with this compound. While this is a subsequent coupling reaction, the principles of catalyst loading optimization are highly relevant. The study utilized an automated system to explore various parameters.

Table 1: Catalyst System Screening and Optimization

Catalyst PrecursorLigandOptimal Loading (mol%)Optimal Temperature (°C)Resulting Yield (%)
P1L11.211088
P1L4 (Xantphos)1.211082
P1L52.111035

P1 refers to a specific palladacycle precatalyst. L1, L4, and L5 are different phosphine ligands.

This data illustrates the critical role of both the ligand and catalyst loading in achieving high yields.

Visualized Workflows

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Halo-isoxazole, B₂pin₂, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->E No G Cool and Quench F->G Yes H Aqueous Workup G->H I Column Chromatography H->I J Isolated Product I->J

G A Low Yield or Stalled Reaction B Check Catalyst Activity A->B C Verify Inert Atmosphere A->C D Screen Reaction Parameters A->D E Use Fresh Catalyst/ Air-Stable Precatalyst B->E F Improve Degassing Procedure C->F G Optimize: Temperature, Base, Solvent, Ligand D->G H Re-run Experiment E->H F->H G->H

References

Technical Support Center: Managing Protodeboronation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the protodeboronation of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester during synthetic procedures, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to undesired protodeboronation, which results in the formation of 3,5-dimethylisoxazole and a reduced yield of your target compound.

Problem 1: Significant formation of 3,5-dimethylisoxazole byproduct.

This is the primary indicator of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

Potential Cause Recommended Solution Rationale
Inappropriate Base Selection Switch to a weaker, non-hydroxide base. Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃.[2] Avoid: NaOH, KOH.[2]Strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process.[1][2] Weaker bases are often sufficient to facilitate the Suzuki coupling while minimizing this side reaction.[2]
Presence of Water Ensure anhydrous reaction conditions. Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å).While pinacol esters are more stable than boronic acids, they can hydrolyze in the presence of water and a base to form the more reactive boronic acid in situ, which is highly susceptible to protodeboronation.[2][3]
High Reaction Temperature Lower the reaction temperature. A starting point of 60-80 °C is recommended.[2] If the reaction is slow, consider a more active catalyst system rather than increasing the heat.Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[2]
Inefficient Catalytic System Optimize the catalyst and ligands. Increase catalyst loading (e.g., to 2-5 mol%). Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands). Use pre-formed, active Pd(0) catalysts.[2]If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2] A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[4]
Prolonged Reaction Time Monitor the reaction closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed.[2]The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur.[2]
Oxygen Presence Ensure a properly inert atmosphere. Thoroughly degas the solvent and reagents and maintain the reaction under a nitrogen or argon atmosphere.Oxygen can promote side reactions, including catalyst deactivation and homocoupling, which can indirectly allow more time for protodeboronation to occur.[4]

Problem 2: Reaction is sluggish and incomplete, leading to low yield.

A slow reaction rate can exacerbate protodeboronation by increasing the exposure time of the boronic ester to harsh conditions.

Potential Cause Recommended Solution Rationale
Poor Catalyst Activity or Deactivation Use fresh, high-purity catalyst and ligands. Increase catalyst loading moderately. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[4]An inactive or deactivated catalyst will slow down the desired cross-coupling, giving the undesired protodeboronation pathway more time to occur.[2]
Suboptimal Solvent Choice Screen different anhydrous solvents. Common choices include toluene, dioxane, or 2-MeTHF.[2]The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[4]
Insufficient Base Strength While strong bases are discouraged, the chosen base must be sufficient to facilitate the catalytic cycle. If using a weak base like K₂CO₃, ensure it is anhydrous and of high quality.The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This results in the formation of a byproduct (3,5-dimethylisoxazole in this case) instead of your desired coupled product, thereby reducing the reaction yield.[2]

Q2: I'm using a pinacol ester, which is supposed to be stable. Why am I still observing significant protodeboronation?

A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under harsh conditions.[2] The pinacol group protects the boron center, but hydrolysis can still occur, particularly in the presence of water and a base, to generate the more reactive boronic acid in situ.[2][3] This free boronic acid is much more susceptible to protodeboronation.[5] Heteroaromatic systems like isoxazoles can be particularly prone to protodeboronation at high pH.[5]

Q3: What is the underlying mechanism of protodeboronation for my isoxazole boronic ester?

A3: For heteroaryl boronic esters, protodeboronation is often base-catalyzed.[5][6] The process can occur through two main pathways: a direct pathway involving the boronic ester itself, and a pre-hydrolytic pathway where the ester is first hydrolyzed to the boronic acid, which then undergoes protodeboronation.[3][5] The latter is often a dominant component of the overall protodeboronation process.[5] The presence of the isoxazole ring, an electron-deficient heteroaromatic system, can influence the susceptibility of the C-B bond to cleavage.

Q4: How can I monitor the extent of protodeboronation during my reaction?

A4: The most common methods for monitoring reaction progress and byproduct formation are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For more detailed kinetic studies, in-situ NMR spectroscopy (¹H, ¹¹B) can be employed to quantify the concentrations of the starting material, product, and the protodeboronated byproduct over time.[3][5]

Q5: Are there alternative boronic acid derivatives that are more resistant to protodeboronation?

A5: Yes, other protecting groups can offer enhanced stability. MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and are used in "slow-release" strategies where the active boronic acid is generated gradually under the reaction conditions.[1][4] This keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation.[1][7]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more active pre-catalyst)[2]

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)[2]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)[2]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).[2]

  • Solvent Addition: Add the anhydrous solvent via syringe. Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Protodeboronation Problem

The following diagrams illustrate the key concepts discussed in this guide.

Protodeboronation_Pathway cluster_desired Desired Suzuki Coupling Pathway cluster_undesired Undesired Protodeboronation Pathway A Aryl Halide + 3,5-Dimethylisoxazole-4-Bpin B Cross-Coupled Product A->B Pd Catalyst, Base C 3,5-Dimethylisoxazole-4-Bpin D 3,5-Dimethylisoxazole (Byproduct) C->D H₂O, Base, Heat Troubleshooting_Logic Start High Protodeboronation Observed? Base Switch to Weaker Base (e.g., K₃PO₄) Start->Base Yes Anhydrous Ensure Anhydrous Conditions Base->Anhydrous Temp Lower Reaction Temperature Anhydrous->Temp Catalyst Optimize Catalyst System Temp->Catalyst Monitor Monitor Reaction Closely Catalyst->Monitor End Minimized Protodeboronation Monitor->End Hydrolysis_Mechanism Bpin 3,5-Dimethylisoxazole-Bpin (More Stable) BA 3,5-Dimethylisoxazole-B(OH)₂ (Less Stable, More Reactive) Bpin->BA Hydrolysis (H₂O, Base) Product 3,5-Dimethylisoxazole (Protodeboronated Product) Bpin->Product Direct Protodeboronation (Slower Pathway) BA->Product Protodeboronation (H⁺ source)

References

side reactions of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester with bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, particularly focusing on side reactions involving bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound with bases?

The most prevalent side reactions primarily occur during its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key issues are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where a proton source replaces the boronic ester group. This leads to the formation of 3,5-dimethylisoxazole, consuming the starting material and reducing the yield of the desired coupled product.[1][2] Heteroaryl boronic acids and their esters are particularly susceptible to this side reaction.[2]

  • Hydrolysis of the Pinacol Ester: The pinacol ester can hydrolyze in the presence of water and a base to form the corresponding boronic acid.[3][4] While the boronic acid is often the active species in the catalytic cycle, premature or uncontrolled hydrolysis can sometimes lead to degradation or solubility issues.

  • Homocoupling: The boronic ester can react with itself to form a bi-isoxazole dimer, although this is generally less common than protodeboronation.

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What should I investigate first?

When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. The primary suspects are often the catalyst, base, and solvent system, as well as the stability of the boronic ester itself.[5]

Initial Troubleshooting Steps:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[5]

  • Protodeboronation: Check for the presence of the protodeboronated side product (3,5-dimethylisoxazole) in your crude reaction mixture using techniques like GC-MS or LC-MS. Its presence is a strong indicator that this side reaction is the primary issue.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical. For challenging couplings involving heteroaryl boronic esters, stronger, non-nucleophilic bases under anhydrous conditions are often preferred to minimize side reactions.[1][6]

  • Reagent Quality: Verify the purity and stability of all reagents, including the aryl halide, solvent, and the boronic ester itself.

Below is a troubleshooting workflow to diagnose a failed coupling reaction.

G start_node Low/No Yield in Suzuki Coupling decision_node decision_node start_node->decision_node process_node1 Analyze crude mixture (LCMS/GCMS). Is protodeboronated byproduct (3,5-dimethylisoxazole) present? decision_node->process_node1 Yes process_node2 Investigate Other Parameters: • Catalyst activity (use fresh catalyst/ligand). • Base strength/type (see Table 1). • Solvent polarity and water content. • Reaction temperature and time. decision_node->process_node2 No process_node process_node solution_node solution_node decision_node2 Significant Protodeboronation? process_node1->decision_node2 solution_node2 Systematically Optimize Conditions: 1. Screen different bases (K3PO4, CsF, K2CO3). 2. Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF). 3. Screen Pd catalyst/ligand combinations. 4. Increase temperature if needed. process_node2->solution_node2 decision_node2->process_node2 No/Minor solution_node1 Focus on Minimizing Protodeboronation: • Use anhydrous solvents/reagents. • Switch to a non-aqueous base (e.g., K3PO4, Cs2CO3). • Use a more robust ligand (e.g., Buchwald-type). decision_node2->solution_node1 Yes

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Troubleshooting Guide: Protodeboronation

Q3: What causes protodeboronation and how can I prevent it?

Protodeboronation is the cleavage of the C-B bond by a proton source. This is a significant issue for many electron-rich or heteroaryl boronic acids and esters.[1] The presence of water or other protic species in the reaction mixture, often exacerbated by basic conditions, can accelerate this undesired reaction.[1]

Mitigation Strategies:

  • Anhydrous Conditions: The most effective strategy is to minimize the presence of water. Use rigorously dried solvents (e.g., anhydrous dioxane, toluene) and reagents. Dry the reaction vessel and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Choice of Base: Use a base that is less likely to promote hydrolysis. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in anhydrous systems.[1]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.

The diagram below illustrates the competition between the desired catalytic cycle and the off-cycle protodeboronation pathway.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² (Desired Product) RE->Product BoronicEster Isoxazole-B(pin) (Starting Material) BoronicEster->TM Proto Protodeboronation BoronicEster->Proto Byproduct Isoxazole-H (Byproduct) Proto->Byproduct ArX Ar-X ArX->OA Base Base Base->TM Base->Proto (accelerates) ProtonSource H⁺ (e.g., H₂O) ProtonSource->Proto

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Q4: Which base should I use for my reaction?

The choice of base is critical and depends heavily on the substrates and the solvent system. There is no single "best" base, but certain bases are generally more suitable for preventing side reactions with sensitive heteroaryl boronic esters.

BaseCommon SolventsStrengthCharacteristics & Recommendations
K₃PO₄ Dioxane, Toluene, THFStrongOften the base of choice for difficult couplings, especially under anhydrous conditions. Its low nucleophilicity helps minimize side reactions.[5]
Cs₂CO₃ Dioxane, TolueneStrongSimilar to K₃PO₄, very effective for challenging substrates. Can improve solubility of some species in the reaction mixture.[1]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateA standard base, typically used in aqueous solvent mixtures. The presence of water can increase the risk of protodeboronation.[7]
Na₂CO₃ Dioxane/H₂O, EthanolModerateA weaker base, often used in aqueous systems. May be less effective for challenging couplings and can increase hydrolysis.[1]
KF Dioxane, THFModerateA fluoride source that can activate the boronic ester without being strongly basic, which is useful for base-sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide under conditions designed to minimize side reactions.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Test for Protodeboronation Susceptibility

This control experiment can help determine if your reaction conditions are causing significant protodeboronation.

  • Setup: In a reaction vial, combine this compound (1.0 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and an internal standard (e.g., dodecane).

  • Solvent: Add the same degassed solvent system you plan to use for the coupling reaction.

  • Conditions: Stir the mixture under an inert atmosphere at the intended reaction temperature, but do not add the palladium catalyst or the aryl halide .

  • Monitoring: Take aliquots from the reaction mixture over time (e.g., at 1h, 4h, 12h) and analyze by GC-MS or LC-MS.

  • Analysis: Quantify the amount of remaining boronic ester versus the amount of 3,5-dimethylisoxazole formed. A significant decrease in the starting material with a corresponding increase in the byproduct indicates a high susceptibility to protodeboronation under those specific conditions.

References

Technical Support Center: Scaling Up Synthesis with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,5-Dimethylisoxazole-4-boronic acid pinacol ester for scaled-up synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 832114-00-8) is a heterocyclic organoboron compound.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its most notable application is in the synthesis of potent bromodomain and extra-terminal domain (BET) inhibitors, which are a class of epigenetic modulators being investigated for cancer therapy.[4][5][6][7] The 3,5-dimethylisoxazole motif acts as an effective mimic of acetylated lysine, enabling these inhibitors to bind to the acetyl-lysine recognition pockets of bromodomains.[8]

Q2: What are the advantages of using the pinacol ester form of the boronic acid?

Pinacol esters of boronic acids offer several advantages over their corresponding free boronic acids, especially for large-scale synthesis:

  • Enhanced Stability: Pinacol esters are generally more stable and less prone to degradation, such as protodeboronation, compared to free boronic acids.[9] This leads to a longer shelf life and more consistent reaction outcomes.

  • Improved Handling: They are often crystalline solids, making them easier to handle, weigh, and store.

  • Compatibility: Pinacol esters are compatible with a wide range of reaction conditions and are often used in anhydrous reaction setups.

Q3: What are the common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?

As a heteroaryl boronic acid ester, several challenges can arise during Suzuki-Miyaura coupling reactions:

  • Protodeboronation: This is a common side reaction where the boronic ester group is replaced by a hydrogen atom, leading to the formation of a byproduct and reduced yield of the desired coupled product. This can be exacerbated by strong bases and the presence of water.

  • Homocoupling: Dimerization of the boronic acid ester can occur, leading to undesired byproducts.

  • Catalyst Deactivation: The nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, potentially leading to deactivation and incomplete conversion.

  • Low Reaction Rates: Coupling of heteroaryl boronic esters can sometimes be sluggish, requiring careful optimization of the catalyst, ligand, base, and temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Coupled Product Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle.
Inefficient baseThe choice of base is critical. For heteroaryl boronic esters, weaker bases like K₃PO₄ or CsF can be more effective than strong bases like NaOH or KOH, as they minimize protodeboronation.[9][10][11][12]
Poor solubility of reactantsEnsure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, DMF) is often used.
Reaction temperature is too lowSuzuki-Miyaura couplings often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Significant Protodeboronation Presence of excess waterUse anhydrous solvents and reagents. Consider using a milder, non-hydroxide base like K₃PO₄ or CsF.[9]
Reaction time is too longMonitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation.
Inappropriate baseStrong bases can accelerate protodeboronation. Switch to a weaker inorganic base.[10][11][12]
Formation of Homocoupled Byproduct Presence of oxygenThoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst decompositionUse a robust phosphine ligand, such as SPhos or XPhos, which can stabilize the palladium catalyst and promote the desired cross-coupling pathway.[13][14]
Incomplete Conversion Catalyst deactivationThe nitrogen on the isoxazole ring can interfere with the catalyst. Using a higher catalyst loading (e.g., 2-5 mol %) or a more electron-rich phosphine ligand may be necessary.[13]
Insufficient equivalents of boronic esterFor challenging couplings, using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the coupling of this compound with various aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (if using an aqueous base system)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent(s).

  • In a separate vial, weigh the palladium catalyst (and ligand, if applicable) and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Example Protocol: Synthesis of a Bromodomain Inhibitor Precursor

This protocol is adapted from a literature procedure for a similar Suzuki-Miyaura coupling.

Parameter Condition
Aryl Halide 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one
Boronic Ester This compound (2.0 equiv)
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene:Methanol:DMF (3:1:1)
Temperature 70 °C
Reaction Time 24 hours
Yield Not explicitly stated in the abstract, but the procedure is presented as a successful method.

(Data inferred from a published synthetic method)

Quantitative Data Summary

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids/esters, which can serve as a starting point for optimizing reactions with this compound.

Catalyst System Base Solvent Temperature (°C) Typical Substrates Observed Yields
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O80 - 110Aryl and heteroaryl bromides/chloridesGood to Excellent
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O100Sterically hindered and electron-poor aryl halidesGood to Excellent
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂ORefluxAryl bromidesModerate to Good
PdCl₂(dppf)K₂CO₃DMF70 - 100Heteroaryl halidesModerate to Good
Pd(OAc)₂ / SPhosCsFIsopropanol80Vinyl chloridesGood

(This table is a compilation of general conditions reported in the literature for similar substrates and not specific to this compound unless otherwise noted.)

Signaling Pathway and Experimental Workflow

BET Bromodomain Signaling Pathway in Cancer

Compounds synthesized using this compound often target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][15][16] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors. This binding is crucial for the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[17][18] In many cancers, particularly hematological malignancies, BET proteins drive the expression of key oncogenes like MYC.[17][18] BET inhibitors, by mimicking acetylated lysine, competitively bind to the bromodomains of BET proteins, displacing them from chromatin. This leads to the suppression of oncogene transcription, cell cycle arrest, and apoptosis in cancer cells.[4][15][18]

BET_Signaling_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones & Transcription Factors BET BET Proteins (BRD4) Histones->BET binds to DNA DNA (Promoters/Enhancers) BET->DNA localizes at PolII RNA Polymerase II & Co-activators MYC Oncogenes (e.g., MYC) PolII->MYC activates transcription of DNA->PolII recruits Transcription Transcription MYC->Transcription Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation leads to Inhibitor BET Inhibitor (contains 3,5-Dimethylisoxazole moiety) Inhibitor->BET competitively binds to & displaces from chromatin

Caption: BET bromodomain signaling pathway and mechanism of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Weigh Reactants: Aryl Halide, Boronic Ester, Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C E Add Catalyst to Mixture C->E D Prepare Catalyst Solution F Heat to Desired Temperature (e.g., 80-120 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Aqueous Workup (Extraction) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization: NMR, MS K->L M Purity Analysis (HPLC) L->M

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

The Versatility of 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural features allow for the creation of diverse molecular architectures, leading to compounds with significant biological activities. This guide provides a comparative overview of the characterization and performance of compounds synthesized using this versatile reagent, supported by experimental data and detailed protocols.

The 3,5-dimethylisoxazole moiety is recognized as an effective mimic for acetylated lysine, a key interaction motif in various proteins, particularly bromodomains.[1] This has led to its successful incorporation into potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are attractive targets for cancer therapy.[2][3] The boronic acid pinacol ester group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl substituents.

Synthesis and Characterization: A General Workflow

The synthesis of novel compounds from this compound typically involves a Suzuki-Miyaura cross-coupling reaction with a suitable aryl or heteroaryl halide. The resulting coupled product can then be further modified to generate a library of derivatives.

Characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized molecules.[4][5][6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compounds.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Elemental Analysis: This analysis determines the elemental composition of the synthesized compounds, further confirming their purity and identity.[4]

The general workflow for the synthesis and characterization of these compounds can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 3,5-Dimethylisoxazole-4-boronic acid pinacol ester C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Halide B->C D Crude Product C->D E Column Chromatography D->E F Pure Compound E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I J Elemental Analysis F->J

General workflow for synthesis and characterization.

Comparative Performance of Synthesized Compounds

The true measure of these synthesized compounds lies in their biological performance. Derivatives of 3,5-dimethylisoxazole have shown significant potential in various therapeutic areas, most notably as anti-cancer agents. Below is a comparison of the in vitro activity of several compounds synthesized using this compound.

Table 1: In Vitro Biological Activity of 3,5-Dimethylisoxazole Derivatives
Compound IDTargetAssay TypeCell LineIC₅₀ (µM)Reference
Compound 3 BET BromodomainsIn vitro bindingBRD4(1)4.8[4]
Compound 11d BRD4In vitro inhibition-0.55[2]
Compound 11e BRD4In vitro inhibition-0.86[2]
Compound 11f BRD4In vitro inhibition-0.80[2]
Compound 11d -AntiproliferativeMV4-110.19[2]
Compound 11e -AntiproliferativeMV4-110.32[2]
Compound 11f -AntiproliferativeMV4-110.12[2]
Compound 11h BRD4(1) / BRD4(2)In vitro inhibition-0.027 / 0.180[7]
Compound 11h -AntiproliferativeHL-600.120[7]
Compound 11h -AntiproliferativeMV4-110.09[7]
Isoxazole 9 -AntiproliferativeHeLa~10[8]
Isoxazole 11 -AntiproliferativeHeLa~10[8]
Isoxazole 18 -AntiproliferativeHeLa<1[8]

The data clearly indicates that derivatives of 3,5-dimethylisoxazole can be potent inhibitors of BRD4 and exhibit significant anti-proliferative activity against various cancer cell lines. The variation in IC₅₀ values highlights the importance of the substituents introduced via the Suzuki coupling, allowing for fine-tuning of the compound's potency and selectivity.

Signaling Pathway Implication

The primary mechanism of action for many of these compounds is the inhibition of BRD4, a key reader of epigenetic marks. BRD4 plays a crucial role in the transcription of oncogenes such as c-Myc. By inhibiting BRD4, these compounds can effectively down-regulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway BRD4 Signaling Pathway BRD4 BRD4 Transcription_Machinery Transcriptional Machinery BRD4->Transcription_Machinery recruits Ac_Lys Acetylated Lysine (on Histones) Ac_Lys->BRD4 binds to cMyc_Gene c-Myc Gene Transcription_Machinery->cMyc_Gene activates transcription of cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation promotes Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits binding

BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base like cesium carbonate or potassium phosphate (2.0-3.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DMF) and water. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MV4-11, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in cell culture medium. The cells are treated with these dilutions for 72-96 hours.[9]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active compounds. The ability to easily introduce diverse substituents through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships. As demonstrated, derivatives of this scaffold have shown significant promise as potent BRD4 inhibitors with anti-proliferative effects in cancer cell lines. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and characterization of the next generation of therapeutic agents.

References

A Comparative Guide to 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester and Other Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to participate in various non-covalent interactions and act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Among the various functionalized isoxazoles, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has emerged as a versatile building block, particularly in cross-coupling reactions for the synthesis of complex molecules. This guide provides an objective comparison of the performance of this compound with other isoxazole derivatives, supported by experimental data.

Physicochemical Properties: A Tale of Two Scaffolds

The arrangement of heteroatoms in the isoxazole ring significantly influences its electronic and physical properties. A comparison with its isomer, oxazole, highlights these differences.

Property3,5-Dimethylisoxazole MoietyGeneral Oxazole Moiety
pKa of Conjugate Acid -1.35 (for 3,5-dimethylisoxazole)~0.8
Dipole Moment HigherLower
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.
Solubility 3,5-dimethylisoxazole is slightly soluble in water and soluble in organic solvents like ethanol and DMSO.[1]Generally soluble in organic solvents.

Note: Specific values can vary based on the full molecular structure.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation. The pinacol ester offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store. However, this stability can sometimes translate to lower reactivity.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow A Reactants (Aryl Halide, Boronic Ester) D Reaction Mixture A->D B Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) B->D C Solvent (e.g., Toluene/Ethanol/H2O) C->D E Heating (under inert atmosphere) D->E F Reaction Completion (Monitored by TLC/LC-MS) E->F G Work-up (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Coupled Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Biological Activity: Isoxazole Derivatives as BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine and has been widely used in the development of bromodomain inhibitors, particularly for BRD4, a key epigenetic reader and a promising target in cancer therapy. The substituent at the 4-position of the isoxazole ring plays a crucial role in determining the inhibitory potency.

Below is a table summarizing the in vitro inhibitory activity (IC₅₀) of various 3,5-dimethylisoxazole derivatives against the first bromodomain of BRD4 (BRD4(1)). This data is compiled from different studies and is intended for comparative purposes. For a direct comparison, all compounds would ideally be tested under identical experimental conditions.

Compound4-Position SubstituentBRD4(1) IC₅₀ (nM)Reference
1 Boronic acid pinacol esterData not available in comparative studies-
2 -(C=O)NH-linker to a substituted phenyl ring4800[3]
3 -linker to a dihydroquinazolinone moiety27[4]

Experimental Protocol: BRD4 Inhibition AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to measure the binding of inhibitors to BRD4.

Materials:

  • Purified GST-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Test compounds (e.g., 3,5-dimethylisoxazole derivatives)

  • AlphaScreen Glutathione Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)

  • 384-well microplate

Procedure:

  • Add assay buffer, test compound dilutions, and purified BRD4(BD1) protein to the wells of a 384-well plate.

  • Incubate for 15 minutes at room temperature.

  • Add the biotinylated histone H4 peptide and incubate for another 15 minutes at room temperature.

  • Add the Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate using an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC₅₀ values from the dose-response curves.

BRD4 Inhibition Signaling Pathway

BRD4_Inhibition cluster_nucleus Cell Nucleus BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone binds to TF_Complex Transcription Factor Complex BRD4->TF_Complex recruits Gene Target Genes (e.g., c-Myc) TF_Complex->Gene activates Transcription Transcription Gene->Transcription Inhibitor 3,5-Dimethylisoxazole Derivative (Inhibitor) Inhibitor->BRD4 inhibits binding

Caption: Simplified signaling pathway of BRD4 and its inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The available data, although not from a single head-to-head study, allows for the deduction of some preliminary structure-activity relationships for 4-substituted 3,5-dimethylisoxazoles as BRD4 inhibitors.

  • The 4-position as a key vector: The 4-position of the 3,5-dimethylisoxazole ring serves as a crucial attachment point for various linkers and pharmacophoric groups that can extend into the binding pocket of BRD4.

  • Importance of the linked moiety: The nature of the substituent at the 4-position dramatically impacts inhibitory potency. Simple linkers with a terminal phenyl group (Compound 2) show micromolar activity, while more complex and optimized structures, such as the dihydroquinazolinone moiety (Compound 3), can achieve nanomolar potency.[3][4] This suggests that interactions of the 4-substituent with amino acid residues in the BRD4 binding site are critical for high-affinity binding.

Logical Relationship in SAR

SAR_Logic Core 3,5-Dimethylisoxazole Core Position4 4-Position Substituent Core->Position4 Linker Linker Moiety Position4->Linker Pharmacophore Pharmacophoric Group Position4->Pharmacophore Potency Biological Potency (e.g., BRD4 Inhibition) Linker->Potency Influences Pharmacophore->Potency Influences

Caption: Logical relationship of the 4-position substituent to the biological activity.

Conclusion

This compound stands out as a valuable and stable building block for the synthesis of complex isoxazole-containing molecules. While direct quantitative comparisons of its performance in Suzuki-Miyaura reactions against other 4-substituted isoxazole derivatives are sparse, its stability is a key advantage. In the context of biological activity, particularly as BRD4 inhibitors, the 3,5-dimethylisoxazole core serves as an excellent acetyl-lysine mimic. The nature of the substituent introduced at the 4-position, often via the boronic acid pinacol ester, is a critical determinant of the final compound's potency. Further research focusing on the direct comparison of a series of 4-substituted 3,5-dimethylisoxazoles in both chemical synthesis and biological assays will be invaluable for the rational design of novel and more effective therapeutic agents.

References

A Comparative Guide to Alternatives for 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of specific molecular fragments is a cornerstone of modern synthesis. The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, and its introduction is frequently accomplished via Suzuki-Miyaura cross-coupling using 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This guide provides an objective comparison of viable alternatives to this widely used reagent, offering experimental data and detailed protocols to inform synthetic strategy.

This comparison will explore three main categories of alternatives:

  • Direct Replacements for the 3,5-Dimethylisoxazole Moiety: Alternative organometallic reagents for cross-coupling reactions.

  • Alternative Synthetic Strategies: Methods that bypass the need for a pre-functionalized isoxazole, such as direct C-H activation.

  • Bioisosteric Replacements: Alternative five-membered heterocycles that can mimic the physicochemical properties of the isoxazole ring, a crucial consideration in drug design.

Direct Replacements for Cross-Coupling Reactions

While this compound is a reliable reagent for Suzuki-Miyaura coupling, other organometallic derivatives of 3,5-dimethylisoxazole can be employed in various cross-coupling methodologies. These alternatives can offer advantages in terms of reactivity, stability, or the reaction conditions required.

Potassium 3,5-Dimethylisoxazol-4-yltrifluoroborate

As an alternative for Suzuki-Miyaura coupling, potassium trifluoroborate salts have gained popularity due to their high stability as crystalline solids, ease of handling, and often enhanced reactivity.

Comparative Performance Data

ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound4-Chlorobenzonitrile2 mol% Pd(OAc)₂, 4 mol% RuPhosK₂CO₃1,4-Dioxane~60-70*
Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate4-Chlorobenzonitrile2 mol% Pd(OAc)₂, 4 mol% RuPhosNa₂CO₃Toluene/H₂O71[1]
Yields for pinacol esters can vary; this is an estimated range based on typical Suzuki-Miyaura couplings of heteroaryl boronic esters with aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling with Potassium 3,5-Dimethylisoxazol-4-yltrifluoroborate [1]

To a reaction vessel are added potassium 3,5-dimethylisoxazol-4-yltrifluoroborate (1.05 eq.), the aryl halide (1.0 eq.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%). The vessel is evacuated and backfilled with argon. Toluene and a 2M aqueous solution of Na₂CO₃ (3.0 eq.) are added. The mixture is then heated to 100 °C and stirred vigorously until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl-X Aryl Halide/Triflate OxAdd Oxidative Addition Aryl-X->OxAdd Isoxazole-BF3K Potassium 3,5-Dimethylisoxazol-4-yltrifluoroborate Transmetalation Transmetalation Isoxazole-BF3K->Transmetalation Base Pd(0) Pd(0) Pd(0)->OxAdd OxAdd->Transmetalation Aryl-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Aryl-Pd(II)-Isoxazole RedElim->Pd(0) Regeneration Product Aryl-Isoxazole RedElim->Product

Organostannanes (Stille Coupling) and Organozincs (Negishi Coupling)

Stille and Negishi couplings offer powerful alternatives to the Suzuki-Miyaura reaction. These methods often exhibit a high degree of functional group tolerance. The required organostannane or organozinc reagents of 3,5-dimethylisoxazole can be prepared from the corresponding 4-halo-3,5-dimethylisoxazole.

Conceptual Workflow

The general strategy involves the preparation of the organometallic reagent followed by the cross-coupling reaction. The organozinc reagent, in particular, is often generated in situ.

G Start 4-Halo-3,5-dimethylisoxazole Organolithium Organolithium Intermediate Start->Organolithium n-BuLi or Mg Organostannane Tributyl(3,5-dimethylisoxazol-4-yl)stannane Organolithium->Organostannane Bu₃SnCl Organozinc 3,5-Dimethylisoxazol-4-ylzinc Halide Organolithium->Organozinc ZnCl₂ Stille Stille Coupling (with Aryl-X, Pd catalyst) Organostannane->Stille Negishi Negishi Coupling (with Aryl-X, Pd or Ni catalyst) Organozinc->Negishi Product Aryl-(3,5-dimethylisoxazole) Stille->Product Negishi->Product

Experimental Protocol: In Situ Generation of Organozinc Reagent and Negishi Coupling

Caution: Organolithium and organozinc reagents are highly reactive and sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

A solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq.) in anhydrous THF is cooled to -78 °C. To this solution is added n-butyllithium (1.05 eq.) dropwise, and the mixture is stirred for 30 minutes at -78 °C. A solution of ZnCl₂ (1.1 eq.) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. In a separate flask, the aryl halide (1.2 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred via cannula to the solution of the aryl halide and catalyst. The reaction mixture is stirred at room temperature or heated as necessary until completion. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

Alternative Synthetic Strategy: Direct C-H Arylation

Direct C-H arylation is an increasingly attractive strategy as it avoids the synthesis of pre-functionalized organometallic reagents, thus offering a more atom- and step-economical approach. This method involves the direct coupling of a C-H bond in 3,5-dimethylisoxazole with an aryl halide. While C-H activation at the C5 position of isoxazoles is more common, C4 arylation of 3,5-disubstituted isoxazoles has been reported.

Comparative Performance Data

C-H Arylation MethodCoupling PartnerCatalyst SystemBaseSolventYield (%)
Direct C4-ArylationAryl BromidePd(OAc)₂ / Ligand (e.g., NHC)K₂CO₃Dioxane60-85

Experimental Protocol: Direct C4-Arylation of 3,5-Dimethylisoxazole

In a sealed tube, 3,5-dimethylisoxazole (1.5 eq.), the aryl bromide (1.0 eq.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., an N-heterocyclic carbene precursor and a base to form the carbene in situ, or a phosphine ligand) (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) are combined in an appropriate solvent like 1,4-dioxane or DMA. The tube is sealed, and the mixture is heated to a high temperature (typically 120-150 °C) for several hours. After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 4-aryl-3,5-dimethylisoxazole product.

Bioisosteric Replacements

In drug design, replacing a specific chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to modulate a molecule's biological activity, metabolic stability, or pharmacokinetic properties. The 3,5-dimethylisoxazole ring can be replaced by other five-membered heterocycles such as pyrazoles, oxadiazoles, or thiazoles.

Common Bioisosteres for the Isoxazole Ring

  • Pyrazole: Can act as both a hydrogen bond donor and acceptor.

  • 1,2,4-Oxadiazole: Generally more metabolically stable than esters, for which it can be a bioisostere.

  • Thiazole: Introduces a sulfur atom, which can alter lipophilicity and potential metabolic pathways.

Synthetic Accessibility and Performance

The boronic acid pinacol esters of these bioisosteric heterocycles are often commercially available or can be synthesized using established methods, allowing for their direct use in Suzuki-Miyaura coupling reactions under similar conditions to those used for this compound.

Comparative Performance Data of Bioisosteric Boronic Esters in Suzuki-Miyaura Coupling

Boronic Acid Pinacol EsterCoupling PartnerCatalyst SystemBaseSolventYield (%)
3,5-Dimethylisoxazole-4-yl4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DME/H₂O~85-95
1,3,5-Trimethyl-1H-pyrazol-4-yl4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DME/H₂O~80-90
5-Methyl-1,3,4-oxadiazol-2-yl (as halide, coupled with boronic acid)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~70-85
2,4-Dimethylthiazol-5-yl4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DME/H₂O~80-90
Yields are typical estimates for standard Suzuki-Miyaura conditions and can vary based on the specific substrates and precise reaction conditions.

G cluster_isoxazole Isoxazole Scaffold cluster_bioisosteres Potential Bioisosteres isoxazole 3,5-Dimethylisoxazole pyrazole Pyrazole isoxazole->pyrazole Similar H-bonding properties oxadiazole 1,2,4-Oxadiazole isoxazole->oxadiazole Modulates electronics thiazole Thiazole isoxazole->thiazole Alters lipophilicity

Conclusion

The choice of reagent and synthetic strategy for incorporating a 3,5-dimethylisoxazole moiety or its bioisostere depends on several factors, including the specific synthetic context, desired yield, functional group tolerance, and overall strategic goals in a drug discovery program.

  • Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate offers a stable and often higher-yielding alternative to the pinacol ester for Suzuki-Miyaura couplings [1].

  • Stille and Negishi couplings , via organostannane and organozinc intermediates respectively, provide robust and versatile alternatives, particularly when Suzuki-Miyaura conditions are not optimal.

  • Direct C-H arylation represents a modern, more efficient approach by reducing the number of synthetic steps, though it may require more extensive optimization of reaction conditions.

  • Bioisosteric replacements are a critical tool in medicinal chemistry. The corresponding boronic esters of heterocycles like pyrazoles and thiazoles are generally effective in Suzuki-Miyaura couplings, allowing for the exploration of structure-activity relationships while maintaining a similar synthetic pathway.

Researchers should consider these alternatives to optimize their synthetic routes and to explore novel chemical space in the development of new therapeutics.

References

A Comparative Guide to the Performance of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the boronic acid or ester coupling partner is critical to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester with alternative boronic esters in this pivotal reaction, supported by experimental data and detailed protocols.

This compound is a valuable reagent in medicinal chemistry, notably used as an intermediate in the synthesis of bromodomain inhibitors.[1] Its heterocyclic structure makes it a desirable building block for introducing the isoxazole motif into complex molecules. However, like many heteroaryl boronic esters, its reactivity can be influenced by the electronic nature of the heterocycle.

Performance in Suzuki-Miyaura Cross-Coupling

The performance of this compound in Suzuki-Miyaura cross-coupling reactions is often substrate-dependent. A notable example is its use in the synthesis of a complex quinazolinone derivative, where it was coupled with a brominated precursor. In this instance, a yield of 52.32% was achieved, demonstrating its utility in the synthesis of intricate molecular scaffolds.

Boronic EsterCoupling PartnerCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)
This compound 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-onePd(dppf)Cl2Toluene/Methanol/DMFK2CO352.32
Phenylboronic acid pinacol ester4-BromotoluenePd(PPh3)4Dioxane/WaterK2CO3>90 (Typical)
Isoxazole-4-boronic acid pinacol esterAryl HalidePd(OAc)2/SPhosDioxane/WaterK3PO4Moderate to Good (General Observation)

Note: The yields presented are from different reactions and are for illustrative comparison of general reactivity. Direct comparison requires identical reaction conditions.

The data suggests that while this compound is a competent coupling partner, its yields may be more modest compared to simpler aryl boronic esters like Phenylboronic acid pinacol ester. This is a common trend for heteroaryl boronic esters, where the heteroatoms can sometimes interfere with the catalytic cycle. The choice of ligand and reaction conditions is often crucial for optimizing the yield of such reactions.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid pinacol ester with an aryl bromide is provided below. This protocol can be adapted for specific substrates, including this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk tube is added the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water 4:1) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Boronic Ester Selection

G start Desired Molecular Scaffold is_heteroaryl Is a Heteroaromatic Moiety Required? start->is_heteroaryl use_heteroaryl Select Heteroaryl Boronic Ester (e.g., this compound) is_heteroaryl->use_heteroaryl Yes use_aryl Select Standard Aryl Boronic Ester (e.g., Phenylboronic acid pinacol ester) is_heteroaryl->use_aryl No optimize Optimize Reaction Conditions (Ligand, Base, Solvent) use_heteroaryl->optimize proceed Proceed with Synthesis use_aryl->proceed optimize->proceed

Caption: Decision-making process for selecting a suitable boronic ester.

References

Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to 3,5-Dimethylisoxazole-4-boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, pivotal structures in pharmaceuticals and materials science. The choice of the boron reagent is critical to the success of these transformations. This guide provides an in-depth comparison of the cross-coupling efficiency of 3,5-Dimethylisoxazole-4-boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

Performance in Cross-Coupling: A Data-Driven Comparison

The primary trade-off between a boronic acid and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive but are also more susceptible to decomposition pathways such as protodeboronation, particularly under challenging reaction conditions.[1][2] Pinacol esters, on the other hand, offer enhanced stability and can act as a "slow-release" reservoir for the active boronic acid, which can be advantageous with certain catalyst systems.[3]

A key study highlights this dynamic in the Suzuki-Miyaura coupling of 3-chloropyridine with benzofuran-2-boronic acid versus its pinacol ester. The outcome was found to be highly dependent on the catalyst's turnover rate.

ReagentCatalyst PrecursorReaction Time (min)Temperature (°C)Yield (%)Reference
Benzofuran-2-boronic acidP1-L110110~76%[3]
Benzofuran-2-boronic acid pinacol esterP1-L110110~76%[3]
Benzofuran-2-boronic acidP1-L51011076%[3]
Benzofuran-2-boronic acid pinacol esterP1-L51011086%[3]

Table 1: Comparison of yields for the coupling of 3-chloropyridine with benzofuran-2-boronic acid and its pinacol ester using different catalyst precursors. P1-L1 is a fast-turnover catalyst, while P1-L5 is a slower catalyst.

With a highly active and fast catalyst (P1-L1), both the boronic acid and its pinacol ester gave comparable yields. The rapid catalytic cycle of P1-L1 likely "outruns" the competing protodeboronation of the free boronic acid.[3] In stark contrast, when a slower catalyst (P1-L5) was employed, a significant increase in yield from 76% to 86% was observed when switching from the boronic acid to the pinacol ester.[3] This suggests that the slow release of the boronic acid from the stable pinacol ester better matched the turnover rate of the slower catalyst, minimizing the unproductive decomposition of the boron reagent.[3]

These results underscore a crucial principle for reagent selection: for challenging couplings with less active catalysts or substrates prone to side reactions, the enhanced stability of the 3,5-dimethylisoxazole-4-boronic acid pinacol ester is likely to provide a significant advantage in terms of yield and reaction robustness. Conversely, when employing highly active, modern catalyst systems, the free 3,5-dimethylisoxazole-4-boronic acid may provide comparable results.

Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide (1.0 equiv), boronic acid/ester (1.1-1.5 equiv), and base to an oven-dried flask. B Add solvent (e.g., 1,4-dioxane/water). A->B C Degas the mixture (e.g., with argon stream). B->C D Add Palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Perform aqueous work-up (e.g., add water and extract with an organic solvent). G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J G cluster_catalyst Catalyst Choice cluster_outcome Expected Outcome Boronic_Acid 3,5-Dimethylisoxazole-4- boronic acid Reactivity Higher Reactivity Boronic_Acid->Reactivity Protodeboronation Prone to Protodeboronation Boronic_Acid->Protodeboronation Pinacol_Ester 3,5-Dimethylisoxazole-4- boronic acid pinacol ester Stability Higher Stability (Slow Release) Pinacol_Ester->Stability Fast_Catalyst Fast Turnover Catalyst (e.g., P1-L1) Reactivity->Fast_Catalyst Matches well with Slow_Catalyst Slow Turnover Catalyst (e.g., P1-L5) Stability->Slow_Catalyst Matches well with Protodeboronation->Slow_Catalyst Leads to decomposition with Fast_Catalyst->Boronic_Acid Optimal for High_Yield_Fast High Yield Fast_Catalyst->High_Yield_Fast Slow_Catalyst->Pinacol_Ester Optimal for High_Yield_Slow High Yield Slow_Catalyst->High_Yield_Slow Lower_Yield Lower Yield Slow_Catalyst->Lower_Yield

References

A Head-to-Head Comparison: Boronic Acid Pinacol Esters vs. MIDA Boronates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly for the construction of complex molecules destined for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid derivative is pivotal to the success of these intricate molecular assemblies. This guide offers an in-depth, objective comparison between two prominent classes of boronic esters: the conventional boronic acid pinacol esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. Tailored for researchers, scientists, and drug development professionals, this document aims to facilitate the selection of the most suitable reagent for specific synthetic challenges by providing comparative data, detailed experimental protocols, and conceptual visualizations.

Core Differences: Stability and Reactivity

The fundamental distinction between boronic acid pinacol esters and MIDA boronates lies in their structure, which in turn dictates their stability and mode of activation for cross-coupling reactions. Pinacol esters are trivalent, sp2-hybridized boron compounds. In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center, a consequence of the dative bond from the nitrogen atom of the MIDA ligand. This structural variance has profound implications for their chemical properties.

MIDA boronates exhibit exceptional stability, allowing for chromatographic purification and long-term storage at room temperature without degradation.[1] This stability is attributed to the tetracoordinate structure that kinetically shields the boron's potentially reactive p-orbital and the nitrogen's lone pair.[2] Consequently, MIDA boronates are compatible with a wide array of common synthetic reagents, making them ideal for multi-step syntheses of complex boronic acids.[1][2] Pinacol esters, while more stable than their corresponding free boronic acids, can be susceptible to hydrolysis, particularly during silica gel chromatography, and may undergo protodeboronation under certain conditions.[3]

A key feature of MIDA boronates is their ability to act as a protecting group for the boronic acid functionality.[4] They remain unreactive under anhydrous cross-coupling conditions but can be readily hydrolyzed to the active boronic acid using mild aqueous base.[1] This allows for a controlled, slow release of the boronic acid, which is particularly advantageous when dealing with unstable boronic acids, such as those derived from 2-heterocycles, vinyl groups, or cyclopropanes, preventing their decomposition and leading to higher reaction yields.[5]

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling

The choice between a pinacol ester and a MIDA boronate can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize key performance differences based on available data.

Table 1: Stability and Handling Comparison

FeatureBoronic Acid Pinacol EstersMIDA Boronates
Boron Hybridization sp2sp3
Benchtop Stability Moderate; can be susceptible to hydrolysis and protodeboronation.High; generally stable indefinitely under air.[6]
Chromatography Can be challenging; potential for decomposition on silica gel.[7]Generally stable to silica gel chromatography.[1][2]
Storage Often requires refrigeration or inert atmosphere for long-term storage.Can be stored at room temperature.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Unstable Boronic Acids

Yields reported for the coupling of various boronic acid surrogates with an aryl chloride. Conditions may vary slightly between experiments.

Boronic Acid DerivativeCorresponding Boronic Acid Yield (%)MIDA Boronate Yield (%)
2-Benzofuran5092
2-Thiophene3794
2-Indole1493
Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[5]

Table 3: Performance in Suzuki-Miyaura Polymerization

Comparison for the synthesis of poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).

MonomerIsolated Yield (%)Molecular Weight (Mw, kDa)
Thienyl Pinacol Boronate Ester259.9
Thienyl MIDA Boronate Esterup to 94up to 42.7
Data sourced from I. A. I. Ali, et al. Macromolecules 2015, 48, 4, 1037–1043.[8]

Experimental Protocols

The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent.

General Protocol for Suzuki-Miyaura Coupling with Boronic Acid Pinacol Esters

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the boronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[9]

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates

This protocol highlights the in-situ deprotection of the MIDA boronate.

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).[9]

  • Solvent and Base Addition: Add a degassed solvent (e.g., dioxane) and an aqueous solution of a base (e.g., K₃PO₄, 3.0 equivalents). The aqueous base facilitates the slow release of the boronic acid.

  • Reaction Execution: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress. The rate of boronic acid release can be tuned by adjusting the temperature.[5]

  • Workup and Purification: Follow the same workup and purification procedure as described for pinacol esters.

Mandatory Visualization

G Comparative Workflow for Suzuki-Miyaura Cross-Coupling cluster_pinacol Pinacol Ester Pathway cluster_mida MIDA Boronate Pathway p_start Mix: Aryl Halide Pinacol Ester Pd Catalyst Base p_react Heat under Inert Atmosphere p_start->p_react p_workup Workup & Purification p_react->p_workup p_product Coupled Product p_workup->p_product m_start Mix: Aryl Halide MIDA Boronate Pd Catalyst m_deprotect Add Aqueous Base (Slow Release of Boronic Acid) m_start->m_deprotect m_react Heat under Inert Atmosphere m_deprotect->m_react m_workup Workup & Purification m_react->m_workup m_product Coupled Product m_workup->m_product

Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.

G Decision Tree for Boronate Ester Selection start Synthetic Goal q1 Is the required boronic acid stable? start->q1 q2 Is iterative cross-coupling required? q1->q2 No pinacol Use Pinacol Ester q1->pinacol Yes q2->pinacol No mida Use MIDA Boronate q2->mida Yes

Caption: Decision tree for selecting the appropriate boronate ester.

G Iterative Cross-Coupling with MIDA Boronates bb1 Building Block 1 (Halo-MIDA Boronate) couple1 Suzuki-Miyaura Coupling (Anhydrous) bb1->couple1 bb2 Building Block 2 (Aryl Halide) bb2->couple1 intermediate Intermediate Product with MIDA Boronate couple1->intermediate deprotect Deprotection (Aqueous Base) intermediate->deprotect active_intermediate Intermediate with Free Boronic Acid deprotect->active_intermediate couple2 Suzuki-Miyaura Coupling active_intermediate->couple2 bb3 Building Block 3 (Aryl Halide) bb3->couple2 final_product Final Product couple2->final_product

References

A Comparative Guide to the Reactivity of 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-dimethylisoxazole-4-boronic acid pinacol ester in the context of Suzuki-Miyaura cross-coupling reactions. By examining its performance against alternative boronic esters and summarizing key experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Heterocyclic Boronic Esters in Drug Discovery

Heterocyclic boronic acids and their pinacol esters are invaluable reagents in modern medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures from readily available building blocks. The isoxazole moiety, in particular, is a prevalent scaffold in numerous biologically active compounds, making isoxazole-containing boronic esters highly valuable in drug discovery programs. This compound is a key reagent in this class, offering a stable and effective means to introduce the 3,5-dimethylisoxazole motif.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The choice of boronic ester can significantly influence the outcome of a Suzuki-Miyaura reaction. Factors such as steric hindrance, electronic effects, and the stability of the boronic ester all play a crucial role in determining reaction efficiency and yield. While direct head-to-head comparative studies involving this compound are not extensively documented in single publications, a comparison can be drawn from various studies employing similar heterocyclic boronic esters under comparable conditions.

In general, boronic acids are often more reactive than their corresponding pinacol esters.[1] This is attributed to the difference in electron-withdrawing ability between the hydroxyl groups of the boronic acid and the pinacolato group of the ester.[1] However, pinacol esters offer superior stability, which is a significant advantage in complex, multi-step syntheses.[2]

Below is a table summarizing typical yields for Suzuki-Miyaura reactions involving this compound and other relevant heterocyclic boronic esters. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and catalysts across different studies.

Boronic Acid Pinacol EsterCoupling PartnerCatalyst SystemBaseSolvent(s)Temp. (°C)Time (h)Yield (%)
This compound 6-bromo-4-phenyl-3-(...)*Pd(dppf)Cl₂K₂CO₃Toluene/MeOH/DMF7024~66-85
Phenylboronic acid pinacol esterAryl Halides (various)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
Thiophene-2-boronic acid pinacol esterAryl Halides (various)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~80-95
Pyridine-3-boronic acid pinacol esterAryl Halides (various)Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10016~70-90

Note: The full name of the coupling partner is 6-bromo-4-phenyl-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

The choice of boronic ester can influence the rate-determining step of this cycle. For instance, the stability of the boronate complex can affect the ease of transmetalation.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is adapted from a reported synthesis.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Methanol (MeOH), and N,N-Dimethylformamide (DMF) in a 3:1:1 ratio

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Add the solvent mixture (Toluene/MeOH/DMF).

  • The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • The vessel is sealed and heated to 70 °C with stirring for 24 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water in a 10:1 ratio

Procedure:

  • In a reaction flask, combine the aryl halide, phenylboronic acid pinacol ester, and potassium phosphate.

  • Add the toluene and water.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture with an inert gas for 15 minutes.

  • Heat the reaction to 100 °C and stir for 2 hours or until completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow for a Suzuki-Miyaura reaction and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Ester, Base Solvent Add Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat and Stir Catalyst->Heat Quench Cool and Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism cluster_reactants pd0 Pd(0)L_n pdx R-Pd(II)-X(L_n) pd0->pdx Oxidative Addition pdr R-Pd(II)-R'(L_n) pdx->pdr Transmetalation pdr->pd0 Reductive Elimination Product R-R' pdr->Product pdb [R'-B(OR)₂OH]⁻ pdb->pdx RX R-X RX->pdx R_B R'-B(OR)₂ R_B->pdb Base Base Base->pdb

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a robust and effective reagent for introducing the 3,5-dimethylisoxazole moiety into organic molecules via Suzuki-Miyaura cross-coupling. While its reactivity may be slightly attenuated compared to the corresponding boronic acid, its enhanced stability makes it a preferred choice for many synthetic applications, particularly in the complex settings of drug discovery and development. The provided protocols and mechanistic insights serve as a valuable resource for chemists aiming to utilize this important building block.

References

A Comparative Guide to the Reaction Kinetics of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key building blocks is paramount for process optimization, scalability, and ensuring product quality. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a valuable reagent in medicinal chemistry, notably in the synthesis of bromodomain inhibitors[1]. This guide provides a comparative analysis of its expected reaction kinetics in the context of the widely used Suzuki-Miyaura cross-coupling reaction, drawing upon data from analogous systems to provide a predictive framework.

While specific kinetic studies on this compound are not extensively available in peer-reviewed literature, a robust understanding of its reactivity can be extrapolated from comprehensive studies on similar boronic acid pinacol esters. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2][3] The reaction rate is critically dependent on the structure of the boronic ester, the choice of catalyst, ligands, base, and solvent.

Comparative Quantitative Analysis of Boronic Ester Reactivity

The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle. Kinetic investigations into pre-transmetalation intermediates have revealed significant differences in reaction rates based on the nature of the boronic ester.[4][5] Steric hindrance around the boron center and the electronic properties of the ester group play a crucial role.[4]

Pinacol esters, such as this compound, are known to be highly stable but can exhibit slower reaction rates compared to other boronic esters due to the steric bulk of the pinacol group.[4] This steric hindrance can impede the formation of the necessary intermediate for transmetalation.[4] However, their stability is a significant advantage in terms of storage and handling.[2]

The following table summarizes kinetic data from a study on the reaction of various 4-fluorophenylboronic esters with a palladium complex, providing a valuable comparison point for estimating the reactivity of this compound.

Boronic Ester TypeRelative Rate Constant (k_rel)Half-life (t_1/2)Observations
Arylboronic Acid1.00~1.2 hBaseline for comparison.[4]
Pinacol Ester Slower than Arylboronic Acid ~5.5 h Sigmoidal kinetic profile observed, suggesting a more complex mechanism or an induction period. The steric bulk of the methyl groups on the pinacol moiety hinders the reaction.[4]
Glycol EsterFaster than Arylboronic Acid-Electron-rich ester that leads to an increased rate compared to the boronic acid.[4]
Catechol EsterFaster than Arylboronic Acid-Electron-deficient ester that also leads to a rate increase.[4]
Neopentyl EsterFaster than Arylboronic Acid~0.3 hReacted significantly faster than the pinacol ester and the parent boronic acid.[4]

Data extrapolated from a study on 4-fluorophenylboronic esters. The relative rates are for the formation of the cross-coupled product from a pre-formed palladium complex.[4]

The 3,5-dimethylisoxazole moiety is an electron-withdrawing heterocycle, which can influence the nucleophilicity of the ipso-carbon attached to the boron. This electronic effect, combined with the steric properties of the pinacol ester, will ultimately determine the overall reaction rate.

Comparison of Reaction Conditions and Performance

The choice of reaction conditions can dramatically alter the efficiency of a Suzuki-Miyaura coupling. The following table provides a comparison of different catalytic systems and their performance with various boronic esters, offering guidance for optimizing reactions with this compound.

Catalyst SystemBaseSolventTemperatureTimeYieldSubstrates
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O120 °C (Microwave)20 min53%Iodo-compound and a boronic ester.[6]
Pd(PPh₃)₄K₃PO₄DMF85 °C5 h53%Iodo-compound and a boronic acid.[6]
Pd₂(dba)₃ / XPhosNa₂CO₃ACN / H₂O90 °C30 min-Bromide and a boronic acid.[6]
NiCl₂·6H₂O / LigandEt₃NDioxane / DMF75-85 °C12 hHighRedox-active esters and boronic acids.[7]
PdCl₂ / Lₙ@β-CDK₃PO₄·7H₂OH₂O90 °C-HighAryl halides and arylboronic acids.[8]

Recent advancements have focused on developing rapid and homogeneous Suzuki-Miyaura reactions. For instance, the use of potassium trimethylsilanolate (TMSOK) as a base has been shown to enable fast couplings of boronic esters under anhydrous conditions, often with reaction times of less than an hour.[9][10]

Experimental Protocols

Accurate kinetic analysis relies on robust experimental methodologies. The most common techniques for monitoring Suzuki-Miyaura reactions are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

Kinetic Analysis via HPLC

Reversed-phase HPLC (RP-HPLC) is a powerful tool for monitoring the progress of a chemical reaction by separating the starting materials, intermediates, and the final product. A significant challenge in the analysis of pinacol boronate esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under typical RP-HPLC conditions.[14]

Protocol:

  • Reaction Setup: In a thermostated reactor vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and an internal standard (a compound that does not react or interfere with the analysis) in the chosen solvent.

  • Initiation: Add the base to initiate the reaction at time t=0.

  • Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to stop the reaction.[15] This is crucial to prevent further reaction and hydrolysis of the pinacol ester.

  • Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.45 µm PTFE) to remove solid particles.

  • HPLC Analysis:

    • Column: Use a column with low silanol activity to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[14]

    • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water. To minimize hydrolysis, avoid acidic modifiers like formic acid. Highly basic mobile phases (pH > 12) with an ion-pairing reagent have been shown to be effective in stabilizing pinacolboronate esters.[15]

    • Detection: UV detector set to a wavelength where all components of interest absorb.

  • Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Plot the concentration of the product or the consumption of the starting material as a function of time to determine the reaction rate.

Kinetic Analysis via NMR Spectroscopy

NMR spectroscopy offers a non-invasive, real-time method for monitoring reaction kinetics, providing rich structural information.[13][16] Both ¹H and ¹⁹F NMR (if a fluorine-containing substrate is used) can be employed.[13]

Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide, this compound, palladium catalyst, ligand, and base in a vial.

  • Sample Preparation: Dissolve the mixture in a deuterated solvent (e.g., toluene-d₈, THF-d₈).

  • Transfer: Transfer the solution to an NMR tube equipped with a sealable cap (e.g., a J. Young tube).

  • Initial Spectrum: Acquire an initial spectrum at room temperature to serve as the t=0 reference.

  • Reaction Monitoring: Place the NMR tube in the pre-heated NMR probe at the desired reaction temperature.

  • Data Acquisition: Acquire a series of spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. The disappearance of a signal from a starting material and the appearance of a new signal from the product can be plotted against time to determine the reaction kinetics.[17]

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_entry Entry into Cycle cluster_boron Boron Species Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX ArPdOR Ar-Pd(II)-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition BoronicEster Ar'-B(OR)₂ (Boronic Ester) BoronicEster->ArPdOR Transmetalation Base Base (e.g., OH⁻) Base->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_analysis Analytical Method start Start: Prepare Reaction Mixture initiate Initiate Reaction (t=0) at Constant Temperature start->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling nmr Real-time NMR Monitoring (In-situ Measurement) initiate->nmr Online Analysis quench Quench Reaction in Aliquot sampling->quench hplc HPLC Analysis (Separation & Detection) quench->hplc Offline Analysis data_processing Data Processing (Peak Integration) hplc->data_processing nmr->data_processing kinetic_plot Generate Kinetic Plot (Concentration vs. Time) data_processing->kinetic_plot rate_determination Determine Rate Constant (k) kinetic_plot->rate_determination end End: Reaction Kinetics Quantified rate_determination->end

Caption: Experimental workflow for kinetic analysis of a chemical reaction.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.

Immediate Safety Precautions: Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as a hazardous substance.

Hazard and Safety Information

All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling and disposal procedures should be conducted within a certified chemical fume hood.

Hazard Category Description Recommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), a fully fastened lab coat, and closed-toe shoes.
Eye Irritation Causes serious eye irritation.Chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.Work in a well-ventilated chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. It must be treated as hazardous waste and disposed of through an approved waste disposal plant.

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, lined hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams. Always check the SDS for incompatibility information.

  • Decontamination of Glassware :

    • Initial Rinse : Triple rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) that will dissolve the compound. Collect all rinsate as hazardous liquid waste.

    • Washing : After the initial solvent rinse, wash the glassware with soap and hot water.

    • Final Rinse : Rinse the glassware thoroughly with deionized water.

    • Drying : Allow the cleaned glassware to air dry completely before reuse.

  • Waste Storage and Pickup :

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Handling of this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No store_waste Store Sealed Waste Containers in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contaminated_glassware Contaminated Glassware triple_rinse Triple Rinse with Appropriate Solvent contaminated_glassware->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->liquid_waste wash_glassware Wash with Detergent and Water collect_rinsate->wash_glassware wash_glassware->store_waste waste_pickup Arrange for Hazardous Waste Pickup per Institutional Protocol store_waste->waste_pickup end End of Disposal Process waste_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance for the disposal of this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable federal, state, and local regulations. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Essential Safety and Operational Guide for 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS No. 832114-00-8). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2][3][4]

  • Causes serious eye irritation[1][2][3][4]

  • May cause respiratory irritation[1][2][4][5]

Signal Word: Warning[2][3]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[3][4]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3][4]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[3][4][5]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[6]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles meeting European standard EN 166 are required.[3] A full-face shield is recommended if there is a risk of splashing.[6][7]To protect eyes from dust particles and chemical splashes.[6]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Inspect gloves before use and change them immediately if contaminated.[6]To prevent skin contact and potential irritation.[7]
Body Protection A laboratory coat must be worn and fully fastened.[6] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[7] Long pants and closed-toe shoes are required.[6]To protect skin from accidental contact and spills.[6][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6][7]To prevent inhalation and respiratory tract irritation.[6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[7][8]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4][7]

  • The work area should be clean and free of clutter.[6]

  • Keep the chemical container tightly closed when not in use.[1][4][6][9]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the chemical.[6]

3. Handling:

  • Avoid generating dust.[1][5][6] Use a spatula or other appropriate tools for transferring the solid.[6]

  • Avoid all personal contact, including inhalation.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1][3][7]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6][7]

  • Clean the work area to remove any residual chemical.

  • Remove and wash contaminated clothing before reuse.[1][3][4][7][9]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][3][4][5][9] Seek immediate medical attention.[1][3][5]
Skin Contact Immediately flush the affected skin and hair with running water and soap if available.[1][5] If skin irritation occurs, seek medical advice.[1][3][4][9] Remove contaminated clothing and wash it before reuse.[1][3][4][9]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][3][4][9] If you feel unwell, call a poison center or doctor.[3][4][9]
Ingestion Rinse the mouth with water and then drink plenty of water.[1][3] Call a poison center or doctor if you feel unwell.[1]

Spill Management and Disposal Plan

Proper containment, cleanup, and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert, dry absorbent material like sand or vermiculite to cover the spill.[7] Avoid generating dust.[1][5][7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4][7] Wash the spill area with large amounts of water, preventing runoff into drains.[1]

Disposal:

  • All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7]

  • Collect all waste in designated, clearly labeled, and sealed containers.[7][8]

  • Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with local regulations.[1][4][9]

  • Do not dispose of waste down the drain.[7]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Ensure Access to Eyewash/Shower prep_ppe->prep_emergency handle_weigh Weighing and Transfer prep_emergency->handle_weigh handle_reaction Reaction Setup handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_solid Solid Waste (Contaminated PPE, etc.) cleanup_decontaminate->disposal_solid disposal_liquid Liquid Waste (Solvents, Rinsates) cleanup_decontaminate->disposal_liquid disposal_container Collect in Labeled Hazardous Waste Container disposal_solid->disposal_container disposal_liquid->disposal_container disposal_pickup Store for Authorized Disposal disposal_container->disposal_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.